Abemaciclib metabolite M18-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28F2N8O |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[4-fluoro-6-[5-fluoro-2-[[5-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]-2-pyridinyl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33)/i5D2,6D2,7D2,8D2 |
InChI Key |
YQMRQLBCUBZXEP-YEBVBAJPSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F)([2H])[2H])[2H] |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Abemaciclib Metabolite M18-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Abemaciclib metabolite M18-d8, a deuterated stable isotope-labeled internal standard crucial for the accurate bioanalysis of the active Abemaciclib metabolite M18. Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a key therapeutic agent in the treatment of certain types of breast cancer. Its metabolism in humans leads to the formation of several active metabolites, including M18 (hydroxy-N-desethylabemaciclib), which contributes to the overall clinical activity of the drug. The use of a deuterated internal standard such as M18-d8 is essential for mitigating matrix effects and ensuring the precision and accuracy of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document details the metabolic pathway of Abemaciclib, a proposed synthesis route for M18-d8, comprehensive characterization methodologies, and relevant quantitative data.
Introduction to Abemaciclib and its Metabolism
Abemaciclib (N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine) is an orally administered small molecule inhibitor of CDK4 and CDK6. These kinases are key regulators of the cell cycle, and their inhibition leads to the arrest of cancer cell proliferation.
The in vivo metabolism of Abemaciclib is extensive, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process generates several metabolites, some of which are pharmacologically active and exhibit potencies comparable to the parent drug. The major active metabolites include M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib). M18, or hydroxy-N-desethylabemaciclib, is a secondary metabolite formed from the further metabolism of M2 or M20.[1][2] Given its contribution to the overall therapeutic effect, the accurate quantification of M18 in biological matrices is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Abemaciclib Metabolic Pathway
The metabolic transformation of Abemaciclib to its various metabolites is a multi-step process. The diagram below illustrates the principal metabolic pathway leading to the formation of M18.
Caption: Metabolic pathway of Abemaciclib to metabolite M18.
Synthesis of this compound
The synthesis of a deuterated internal standard such as M18-d8 requires a strategic approach to introduce the deuterium labels at positions that are metabolically stable and do not undergo in vivo hydrogen-deuterium exchange. A plausible synthetic route would involve the use of deuterated starting materials or reagents in the final steps of the synthesis of the M18 molecule.
Proposed Synthetic Workflow
A detailed, publicly available protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on the known synthesis of Abemaciclib and general methods for deuterium labeling, a proposed workflow is presented below. This would likely involve the synthesis of a deuterated N-desethylpiperazine fragment, which is then coupled with a pre-synthesized hydroxylated benzimidazole-pyrimidine core. The d8 designation suggests the deuterium labeling is on the ethyl group of the piperazine moiety and potentially other positions. A more specific labeling pattern would be on the piperazine ring itself.
Caption: Proposed synthetic workflow for Abemaciclib M18-d8.
Experimental Protocol (Hypothetical)
This protocol is a hypothetical representation based on general organic synthesis principles and may require significant optimization.
Step 1: Synthesis of a Deuterated Piperazine Intermediate A commercially available deuterated piperazine (e.g., piperazine-d8) would be reacted with a suitable protecting group, such as a Boc group, to allow for selective functionalization.
Step 2: Coupling with the Abemaciclib Core The protected, deuterated piperazine would then be coupled to a pre-synthesized, hydroxylated Abemaciclib core structure. This core would already contain the benzimidazole and pyrimidine rings. The coupling reaction could be a nucleophilic substitution or a Buchwald-Hartwig amination.
Step 3: Deprotection and Purification Following the coupling reaction, the protecting group on the piperazine would be removed under appropriate acidic or basic conditions. The crude product would then be purified using preparative high-performance liquid chromatography (HPLC) to yield the final M18-d8 product with high purity.
Characterization of this compound
The comprehensive characterization of the synthesized M18-d8 is critical to confirm its identity, purity, and the extent of deuterium incorporation. This involves a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the synthesized M18-d8, confirming its elemental composition and the number of incorporated deuterium atoms. Tandem mass spectrometry (MS/MS) is used to elucidate the fragmentation pattern, which should be consistent with the structure of M18, with mass shifts corresponding to the deuterated fragments.
| Parameter | Instrument | Ionization Mode | Mass Analyzer | Expected m/z [M+H]⁺ |
| Accurate Mass | Orbitrap or TOF | ESI+ | HRMS | 504.29 (Calculated for C25H24D8F2N8O) |
| Fragmentation | Triple Quadrupole or Ion Trap | ESI+ | MS/MS | Characteristic fragments of M18 with +8 Da shift |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise location of the deuterium labels and the overall structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show the absence of signals corresponding to the positions where deuterium atoms have been incorporated.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. Carbons attached to deuterium will show characteristic triplet splitting due to C-D coupling.
-
²H NMR: The deuterium NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirm structure and absence of protons at labeled sites | Disappearance of proton signals from the deuterated positions. |
| ¹³C NMR | Confirm carbon framework and identify deuterated carbons | Characteristic splitting patterns for carbons bonded to deuterium. |
| ²H NMR | Directly observe deuterium incorporation | Signals corresponding to the chemical shifts of the labeled sites. |
Chromatographic Purity
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a UV detector or a mass spectrometer is used to determine the chemical and isomeric purity of the synthesized M18-d8.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of this compound. Please note that as a specific synthesis protocol is not publicly available, the yield and isotopic purity are target values.
| Parameter | Value | Method of Determination |
| Chemical Formula | C₂₅H₂₄D₈F₂N₈O | - |
| Molecular Weight | 512.64 g/mol | - |
| Theoretical Yield | Target: >70% | Gravimetric analysis after purification |
| Chemical Purity | >98% | HPLC/UPLC-UV |
| Isotopic Purity | >98% | HRMS and/or NMR |
| Deuterium Incorporation | 8 Deuterium atoms | HRMS and NMR |
Experimental Protocols for Bioanalysis
Abemaciclib M18-d8 is primarily used as an internal standard for the quantification of M18 in biological matrices like plasma or blood. A typical LC-MS/MS protocol is outlined below.
Sample Preparation
A protein precipitation method is commonly used for sample extraction.
Protocol:
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing a known concentration of Abemaciclib M18-d8.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
A validated LC-MS/MS method for the simultaneous quantification of Abemaciclib and its metabolites can be adapted.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized gradient from 5% to 95% B over 5-10 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Triple quadrupole mass spectrometer |
| Ionization | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | M18: Specific parent > daughter ion transitionM18-d8: Corresponding shifted parent > daughter ion transition |
Signaling Pathway of Abemaciclib
Abemaciclib and its active metabolites, including M18, exert their therapeutic effect by inhibiting the CDK4/6-Cyclin D-Rb signaling pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.
Caption: Abemaciclib's mechanism of action on the CDK4/6 pathway.
Conclusion
The synthesis and thorough characterization of this compound are indispensable for the robust bioanalytical assays required in the clinical development and therapeutic drug monitoring of Abemaciclib. This guide provides a framework for understanding the synthesis, characterization, and application of this critical internal standard. While a specific, detailed synthesis protocol is not publicly available, the proposed workflow and characterization methods outlined herein provide a solid foundation for researchers in the field. The continued availability of high-quality, well-characterized deuterated standards will be vital for advancing our understanding of the pharmacology of Abemaciclib and its active metabolites.
References
A Technical Guide to the Physicochemical Properties of Deuterated Abemaciclib Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the metabolites of Abemaciclib, with a specific focus on the anticipated effects of deuteration. Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[1][2][3] Its metabolism is extensive, primarily mediated by CYP3A4, leading to the formation of several active metabolites, with N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) being the most significant in circulation.[1][] Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy employed in drug development to favorably alter pharmacokinetic properties by reducing the rate of metabolic breakdown.[5] While specific experimental data on the physicochemical properties of deuterated Abemaciclib metabolites are not publicly available, this guide outlines the expected modifications to properties such as solubility, lipophilicity (LogP), and acidity (pKa) based on established principles of deuterium isotope effects.[6] Furthermore, it details the standard experimental protocols for determining these crucial parameters and presents the relevant biological pathways associated with Abemaciclib's mechanism of action.
Introduction to Abemaciclib and its Metabolism
Abemaciclib is an orally administered drug that selectively inhibits CDK4 and CDK6, key regulators of the cell cycle.[2][3] By inhibiting these kinases, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the progression of the cell from the G1 to the S phase and inducing cell cycle arrest.[1][2] This mechanism of action is particularly effective in hormone receptor-positive (HR+) breast cancers where the CDK4/6-cyclin D-Rb pathway is often dysregulated.[6]
The metabolism of Abemaciclib is primarily hepatic and is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This process leads to the formation of multiple metabolites, some of which retain significant biological activity. The major active metabolites found in human plasma are:
-
N-desethylabemaciclib (M2)
-
Hydroxyabemaciclib (M20)
-
Hydroxy-N-desethylabemaciclib (M18)
-
An oxidative metabolite (M1)[1]
Notably, metabolites M2, M18, and M20 are equipotent to the parent drug, Abemaciclib, and contribute significantly to its overall clinical efficacy.[1]
The Role of Deuteration in Drug Development
Deuteration involves the replacement of one or more hydrogen atoms in a drug molecule with deuterium. Due to the kinetic isotope effect, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[7] This increased bond strength can make the molecule more resistant to metabolic cleavage by enzymes like CYP450, potentially leading to:
-
A longer drug half-life.[7]
-
Reduced formation of reactive or toxic metabolites.
-
More consistent systemic exposure.
While the primary rationale for deuteration is to alter metabolic profiles, it can also induce subtle changes in the physicochemical properties of a molecule.[6][8]
Physicochemical Properties of Abemaciclib and its Metabolites
Specific, publicly available quantitative data on the physicochemical properties of deuterated Abemaciclib metabolites is scarce. The following tables summarize the known properties of Abemaciclib and its major non-deuterated metabolites, and the anticipated effects of deuteration on these properties.
Properties of Abemaciclib and its Major Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity |
| Abemaciclib | C27H32F2N8 | 506.59 | Potent inhibitor of CDK4 and CDK6[2] |
| M2 (N-desethylabemaciclib) | C25H28F2N8 | 478.54 | Equipotent to Abemaciclib[1] |
| M20 (Hydroxyabemaciclib) | C27H32F2N8O | 522.59 | Equipotent to Abemaciclib[1] |
| M18 (Hydroxy-N-desethylabemaciclib) | C25H28F2N8O | 494.54 | Equipotent to Abemaciclib[1] |
Anticipated Effects of Deuteration on Physicochemical Properties
The introduction of deuterium is not expected to significantly alter the fundamental physicochemical characteristics of the Abemaciclib metabolites, but subtle changes are anticipated.
| Property | Measurement | Expected Effect of Deuteration | Rationale |
| Aqueous Solubility | The maximum concentration of a substance that can dissolve in water at a given temperature. | Minor and unpredictable changes. May slightly increase or decrease. | Deuteration can alter crystal lattice energy and intermolecular interactions, such as hydrogen bonding, which can in turn affect solubility.[8] The overall effect is generally small.[9][10] |
| Lipophilicity (LogP) | The logarithm of the partition coefficient of a compound between an organic solvent (typically n-octanol) and water. | A very slight decrease. | Deuterium is slightly less lipophilic than protium, which can lead to a marginal reduction in the LogP value.[6] |
| Acidity (pKa) | The negative logarithm of the acid dissociation constant. | A slight increase for O-D vs. O-H bonds. | The O-D bond is stronger and less readily dissociates than the O-H bond, which can result in a slightly higher pKa for hydroxylated metabolites (M18, M20).[1][2] |
| Melting Point | The temperature at which a solid becomes a liquid. | Minor and unpredictable changes. | Changes in crystal packing due to deuteration can lead to either an increase or decrease in the melting point.[8] |
| Crystal Structure | The ordered arrangement of atoms, ions, or molecules in a crystalline material. | Potential for polymorphism. | Deuteration can lead to different crystal packing arrangements (polymorphs) compared to the non-deuterated compound. |
Experimental Protocols for Determining Physicochemical Properties
The following are detailed methodologies for the experimental determination of key physicochemical properties.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[9]
-
Preparation: An excess amount of the test compound (e.g., a deuterated Abemaciclib metabolite) is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, followed by filtration or centrifugation to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Solvent Preparation: n-octanol and water (or a suitable buffer like PBS pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.
-
Partitioning: A known amount of the test compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.
-
Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is measured, typically by HPLC.
-
Calculation: The LogP is calculated using the formula: LogP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).[11]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly precise method for determining pKa values.[12][13]
-
Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like KCl.[12]
-
Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution using a precision burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the inflection point of this curve, often corresponding to the pH at which half of the compound is ionized. The Henderson-Hasselbalch equation can be used for the calculation.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Abemaciclib's mechanism of action via CDK4/6 inhibition.
Caption: Experimental workflow for physicochemical property determination.
Conclusion
The development of deuterated versions of Abemaciclib's active metabolites represents a promising strategy to enhance its pharmacokinetic profile. While specific experimental data on the physicochemical properties of these deuterated compounds are not yet in the public domain, this guide provides a robust framework for understanding the anticipated changes. Based on established principles, deuteration is expected to have only minor effects on solubility, lipophilicity, and pKa, which are unlikely to negatively impact the drug's developability. The primary benefit remains the potential for a more favorable metabolic profile due to the kinetic isotope effect. The experimental protocols detailed herein provide a clear path for the future characterization of these and other novel deuterated drug candidates, which is essential for their successful translation into clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. faculty.tru.ca [faculty.tru.ca]
- 5. Deuterated Compounds [simsonpharma.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20210015817A1 - Solid-state forms of abemaciclib, their use and preparation - Google Patents [patents.google.com]
- 13. SID 170465856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isotopic Stability of Abemaciclib Metabolite M18-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic stability of the deuterated Abemaciclib metabolite, M18-d8. The stability of isotopically labeled internal standards is paramount for the accuracy and reliability of pharmacokinetic and bioanalytical studies. This document outlines the metabolic context of Abemaciclib, the significance of isotopic stability, and detailed hypothetical protocols for its assessment, supplemented with illustrative data and visualizations.
Introduction to Abemaciclib and its Metabolism
Abemaciclib is an orally administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer.[1] It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This metabolism leads to the formation of several metabolites, some of which are pharmacologically active.
Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are major human metabolites that have shown inhibitory activity against CDK4 and CDK6, similar to the parent drug.[4][5] The presence and concentration of these active metabolites can contribute to the overall clinical efficacy and safety profile of Abemaciclib. Therefore, their accurate quantification in biological matrices is crucial during drug development and clinical monitoring.
The Role of M18-d8 in Bioanalysis
M18-d8 is a stable isotope-labeled (SIL) version of the M18 metabolite, where eight hydrogen atoms have been replaced with deuterium. It is commercially available and primarily used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the endogenous (unlabeled) M18 metabolite.[6][7]
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis. Since the SIL-IS has nearly identical physicochemical properties to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise measurements.
The Critical Importance of Isotopic Stability
For a SIL-IS to be effective, the isotopic label (in this case, deuterium) must be stable throughout the experimental process. Isotopic instability, which can manifest as the back-exchange of deuterium for hydrogen, would lead to the formation of partially deuterated or non-deuterated M18. This would compromise the integrity of the internal standard, leading to inaccurate quantification of the target analyte.
The stability of the deuterium label is dependent on its position within the molecule. Deuterium atoms attached to carbon atoms that are not prone to enzymatic or chemical cleavage are generally stable. Conversely, deuterium on heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to sites of metabolic activity can be more susceptible to exchange.
Metabolic Pathways and Potential for Isotopic Exchange
The metabolism of Abemaciclib to M18 involves N-deethylation and hydroxylation.[4][8] These metabolic transformations are key considerations when evaluating the isotopic stability of M18-d8.
Given that the positions of the eight deuterium atoms on the commercially available M18-d8 are not publicly disclosed, a hypothetical assessment of stability must consider the known metabolic pathways. For M18-d8 to be a reliable internal standard, the deuterium labels should be placed on positions of the molecule that are not susceptible to enzymatic cleavage or chemical exchange.
Experimental Protocols for Assessing Isotopic Stability
The following are detailed, albeit hypothetical, experimental protocols that would be employed to rigorously assess the isotopic stability of Abemaciclib metabolite M18-d8.
In Vitro Metabolic Stability Assessment
Objective: To determine the isotopic stability of M18-d8 in the presence of metabolically active liver microsomes.
Methodology:
-
Incubation Mixture Preparation: Prepare incubation mixtures containing M18-d8 (at a concentration of 1 µM), pooled human liver microsomes (0.5 mg/mL), and an NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixtures at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: Terminate the reactions by adding a cold organic solvent (e.g., acetonitrile) containing a suitable internal standard for analytical purposes.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method capable of separating and detecting M18-d8 and any potential deuterium-loss metabolites (M18-d7, M18-d6, etc.). The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically monitor the parent-to-fragment ion transitions for M18-d8 and its potential partially deuterated forms.
In Vivo Isotopic Stability Assessment
Objective: To evaluate the isotopic stability of M18-d8 following administration to a relevant animal model.
Methodology:
-
Animal Model: Use a species known to have a similar metabolic profile to humans for Abemaciclib, such as male Sprague-Dawley rats.
-
Dosing: Administer a single intravenous (IV) dose of M18-d8 to the animals.
-
Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Extraction: Extract M18-d8 and any potential metabolites from the plasma using a suitable technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
LC-MS/MS Analysis: Analyze the extracted samples using the same LC-MS/MS method as described for the in vitro assessment to monitor for any loss of deuterium from the M18-d8 molecule.
Data Presentation and Interpretation
The data from these experiments would be tabulated to facilitate clear interpretation.
Table 1: Illustrative In Vitro Isotopic Stability of M18-d8 in Human Liver Microsomes
| Time (min) | M18-d8 Peak Area | M18-d7 Peak Area | % Deuterium Loss |
| 0 | 1,500,000 | < LLOQ | 0 |
| 15 | 1,485,000 | < LLOQ | 0 |
| 30 | 1,490,000 | < LLOQ | 0 |
| 60 | 1,475,000 | < LLOQ | 0 |
| 120 | 1,480,000 | < LLOQ | 0 |
| < LLOQ: Below the Lower Limit of Quantification |
Table 2: Illustrative In Vivo Isotopic Stability of M18-d8 in Rat Plasma
| Time (hr) | M18-d8 Concentration (ng/mL) | M18-d7 Concentration (ng/mL) | % Deuterium Loss |
| 0.25 | 250.5 | < LLOQ | 0 |
| 0.5 | 225.8 | < LLOQ | 0 |
| 1 | 180.2 | < LLOQ | 0 |
| 2 | 120.7 | < LLOQ | 0 |
| 4 | 60.1 | < LLOQ | 0 |
| 8 | 15.3 | < LLOQ | 0 |
| 24 | 2.1 | < LLOQ | 0 |
| < LLOQ: Below the Lower Limit of Quantification |
Interpretation:
The illustrative data in Tables 1 and 2 show no detectable loss of deuterium from M18-d8 under both in vitro and in vivo conditions. This would indicate that the deuterium labels are positioned at metabolically stable sites on the molecule, making M18-d8 a suitable and reliable internal standard for the bioanalysis of M18.
Conclusion
While specific experimental data on the isotopic stability of this compound is not publicly available, this guide provides the essential theoretical framework and practical methodologies for its assessment. The use of a stable isotope-labeled internal standard is indispensable for accurate bioanalysis. Ensuring the isotopic stability of such standards through rigorous in vitro and in vivo testing is a critical step in validating bioanalytical methods and ensuring the integrity of pharmacokinetic data. Based on its commercial availability as a research tool, it is presumed that M18-d8 exhibits high isotopic stability, with deuterium labels strategically placed to avoid metabolic lability. However, verification through the experimental protocols outlined herein is a necessary component of method development and validation in any research or clinical setting.
References
- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 2. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Abemaciclib's Active Metabolite M18 and its Deuterated Surrogate M18-d8 in CDK Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2] Its therapeutic efficacy in treating certain types of cancer is well-established. Upon administration, abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites.[3] Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are prominent.[3] Notably, these metabolites are not mere inactive byproducts; they exhibit pharmacological activity comparable to the parent drug, contributing to the overall clinical efficacy of abemaciclib.[3] This guide delves into the mechanism of action of the active metabolite M18 as a CDK inhibitor and elucidates the role of its deuterated analogue, M18-d8, as a crucial tool in pharmacokinetic studies.
Mechanism of Action: Inhibition of the Rb-E2F Pathway
The primary mechanism of action for abemaciclib and its active metabolite M18 is the inhibition of CDK4 and CDK6.[1][2] These kinases, when complexed with Cyclin D, phosphorylate the Retinoblastoma protein (Rb).[4] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor. Once released, E2F translocates to the nucleus and initiates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation.
By inhibiting CDK4 and CDK6, M18 prevents the phosphorylation of Rb.[5][6] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F by Rb prevents the transcription of S-phase genes, leading to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.
Quantitative Analysis of Inhibitory Activity
In vitro biochemical kinase assays have demonstrated that the major human metabolites of abemaciclib, including M18, are potent inhibitors of CDK4 and CDK6. The inhibitory concentrations (IC50) for M2, M18, and M20 against CDK4 and CDK6 are in the low nanomolar range, nearly equivalent in potency to the parent drug, abemaciclib.[1][2][7]
| Compound | Target | IC50 (nM) |
| Abemaciclib | CDK4 | ~1-3 |
| CDK6 | ~1-3 | |
| Metabolite M18 | CDK4 | ~1-3 |
| CDK6 | ~1-3 | |
| Metabolite M2 | CDK4 | ~1-3 |
| CDK6 | ~1-3 | |
| Metabolite M20 | CDK4 | ~1-3 |
| CDK6 | ~1-3 |
While the in vitro kinase inhibitory potencies are similar, the cellular activity of M18 can be slightly lower than abemaciclib and other metabolites, with reported potencies in cell-based assays being approximately 3- to 20-fold lower depending on the specific endpoint measured.[2] Despite this, due to its significant plasma concentrations, M18 is considered to contribute to the overall clinical activity of abemaciclib.[3]
The Role of Deuterated M18-d8
Abemaciclib metabolite M18-d8 is the deuterium-labeled version of M18. Deuterated compounds are frequently used in pharmaceutical research, not as therapeutic agents themselves, but as internal standards for analytical quantification, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[8]
The key advantages of using a deuterated internal standard like M18-d8 in pharmacokinetic studies include:
-
Similar Physicochemical Properties: M18-d8 has nearly identical chemical and physical properties to the non-deuterated M18. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[8]
-
Distinct Mass: The increased mass due to the deuterium atoms allows the mass spectrometer to differentiate between the analyte (M18) and the internal standard (M18-d8), even though they co-elute from the chromatography column.
-
Accurate Quantification: By adding a known amount of M18-d8 to a biological sample, any variability in sample processing or instrument response can be normalized, leading to highly accurate and precise quantification of the M18 metabolite.[9][10]
Experimental Protocols
In Vitro Kinase Activity Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds like M18 against CDK4/6. Specific details may vary based on the detection method (e.g., radiometric, luminescence, fluorescence polarization).
-
Reagents and Materials:
-
Recombinant active CDK4/Cyclin D and CDK6/Cyclin D enzymes.
-
Substrate (e.g., a peptide derived from Rb protein).
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays, or unlabeled for other methods).
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[11][12]
-
Test compound (Metabolite M18) at various concentrations.
-
Stop solution (e.g., EDTA for non-radiometric assays).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay reagents, fluorescence polarization tracer and antibody).[11][12][13]
-
Microplates (e.g., 384-well).
-
-
Procedure:
-
Prepare serial dilutions of the test compound (M18) in the kinase reaction buffer.
-
In a microplate, add the test compound dilutions.
-
Add the CDK4/Cyclin D or CDK6/Cyclin D enzyme to each well.
-
Add the substrate and ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence polarization) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (General Protocol)
This assay measures the effect of M18 on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., HR+/HER2- breast cancer cell line).
-
Cell culture medium and supplements.
-
Test compound (Metabolite M18) at various concentrations.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[14]
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of M18.
-
Incubate the cells for a specified period (e.g., 96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis for Rb Phosphorylation (General Protocol)
This protocol is used to detect the phosphorylation status of Rb in cells treated with M18.
-
Reagents and Materials:
-
Cancer cell line.
-
Test compound (Metabolite M18).
-
Lysis buffer.
-
Protein assay reagents.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-E2F1, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with M18 for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.[15]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and add the chemiluminescent substrate.[15]
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total Rb.
-
Conclusion
Abemaciclib's active metabolite, M18, is a potent inhibitor of CDK4 and CDK6, acting through the well-established Rb-E2F pathway to induce cell cycle arrest. Its inhibitory activity is comparable to the parent drug, highlighting its significant contribution to the overall therapeutic effect of abemaciclib. The deuterated analogue, M18-d8, serves as an indispensable tool in modern bioanalysis, enabling precise and accurate quantification of M18 in biological matrices. This in-depth understanding of both the mechanism of action of the active metabolite and the utility of its deuterated surrogate is crucial for researchers and professionals in the field of drug development and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cellular proliferation assay [bio-protocol.org]
- 15. addgene.org [addgene.org]
- 16. Western blot analysis [bio-protocol.org]
The Role of Abemaciclib's Active Metabolites in CDK4/6 Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle. Its clinical efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer is well-established. Upon oral administration, abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[1][2] Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are the most significant in terms of both plasma concentration and biological activity.[3] This technical guide provides an in-depth analysis of the role of these active metabolites, with a particular focus on M18, in the inhibition of the CDK4/6 pathway.
Mechanism of Action: Abemaciclib and the Cell Cycle
The progression of cells through the G1 phase of the cell cycle and into the S phase is tightly regulated by the activity of CDK4 and CDK6. These kinases form complexes with D-type cyclins, and the active complexes then phosphorylate the retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for DNA synthesis and cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.
Abemaciclib and its active metabolites are ATP-competitive inhibitors of CDK4 and CDK6.[3] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of Rb, thereby inducing a G1 cell cycle arrest and inhibiting tumor growth.[4]
The Active Metabolites of Abemaciclib: M2, M18, and M20
In humans, abemaciclib is metabolized into three major active metabolites: M2, M18, and M20.[1] These metabolites are not only present in significant concentrations in the plasma but also exhibit potent inhibitory activity against CDK4 and CDK6, contributing to the overall clinical efficacy of abemaciclib.[1][3]
Quantitative Analysis of Inhibitory Activity
The in vitro inhibitory potency of abemaciclib and its active metabolites against CDK4/cyclin D1 and CDK6/cyclin D1/D3 has been characterized in biochemical assays. The half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) demonstrate that M2, M18, and M20 are potent inhibitors of both CDK4 and CDK6, with potencies that are comparable to the parent drug.
| Compound | CDK4/cyclin D1 IC50 (nM) | CDK6/cyclin D1/D3 IC50 (nM) | CDK4/cyclin D1 Ki (nM) | CDK6/cyclin D3 Ki (nM) |
| Abemaciclib | 1.57 ± 0.6[3] | 10[1] | 0.6 ± 0.3[5] | 8.2 ± 1.1[5] |
| M2 | 1.24 ± 0.4[3] | ~1-3[3] | Not Reported | Not Reported |
| M18 | 1.46 ± 0.2[3] | ~1-3[3] | Not Reported | Not Reported |
| M20 | 1.54 ± 0.2[3] | ~1-3[3] | Not Reported | Not Reported |
Note: IC50 and Ki values are sourced from multiple studies and may have been determined using slightly different assay conditions.
Pharmacokinetics and Plasma Exposure
A radiolabeled disposition study in healthy subjects revealed the relative plasma exposure of abemaciclib and its major metabolites. Abemaciclib itself accounts for approximately 34% of the total plasma radioactivity. The active metabolites M20, M2, and M18 contribute significantly to the total exposure, representing 26%, 13%, and 5% of the plasma exposure, respectively.[3]
| Compound | Relative Plasma Exposure (% of Total Radioactivity) |
| Abemaciclib | 34%[3] |
| M20 | 26%[3] |
| M2 | 13%[3] |
| M18 | 5%[3] |
Signaling and Metabolic Pathways
CDK4/6 Signaling Pathway
The canonical CDK4/6-Rb-E2F signaling pathway is the primary target of abemaciclib and its active metabolites. The inhibition of CDK4/6 activity at the top of this cascade leads to a series of downstream effects that ultimately halt cell cycle progression.
Abemaciclib Metabolism
Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, to produce its major active metabolites. M2 is formed through N-desethylation, while M20 is a product of hydroxylation. M18 is subsequently formed through the hydroxylation of M2 or the N-desethylation of M20.
References
- 1. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Abemaciclib's Active Metabolites: M2, M18, and M20
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal regulators of the cell cycle. Approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, its clinical efficacy is not solely attributed to the parent drug.[1][2] Extensive research has revealed the significant contribution of its primary active metabolites: M2, M18, and M20. This technical guide provides an in-depth overview of the discovery, characterization, and experimental methodologies used to elucidate the role of these critical metabolites.
Metabolic Pathway and Bioactivation
Abemaciclib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This process leads to the formation of several metabolites, with M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib) being the most prominent and pharmacologically active.[1][4][5] M2 and M20 are direct products of CYP3A4-mediated metabolism of Abemaciclib, while M18 can be formed from the subsequent metabolism of either M2 or M20 by the same enzyme.[6]
References
- 1. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Quantitative Analysis of Abemaciclib Metabolite M18 in Human Plasma Using Isotope Dilution LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Abemaciclib metabolite M18 (hydroxy-N-desethylabemaciclib) in human plasma. The protocol employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Abemaciclib metabolite M18-d8, to ensure high accuracy and precision, consistent with regulatory guidelines for bioanalytical method validation.[1][2]
Abemaciclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, is approved for the treatment of advanced or metastatic breast cancer.[3][4] It is extensively metabolized in humans, primarily by CYP3A4, leading to the formation of several active metabolites, including M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib).[2][4] These active metabolites have potencies similar to the parent drug and are found in significant concentrations in plasma, suggesting they contribute to the overall clinical activity of Abemaciclib.[2][4] Therefore, accurate quantification of these metabolites is crucial for pharmacokinetic and therapeutic drug monitoring studies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as M18-d8, is the gold standard for quantitative bioanalysis using LC-MS/MS.[5][6] The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variability in the analytical process.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantitative analysis of Abemaciclib metabolite M18 in human plasma.
Materials and Reagents
-
Analytes and Internal Standards:
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium bicarbonate
-
-
Human Plasma:
-
Blank human plasma with K2 EDTA as anticoagulant, sourced from accredited suppliers.
-
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Abemaciclib M18 and M18-d8 in methanol.
-
Intermediate Solutions: Prepare intermediate solutions of M18 by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v).
-
Internal Standard (IS) Working Solution: Dilute the M18-d8 stock solution to a final concentration of 10 µg/mL in a mixture of acetonitrile and water (1:1, v/v).[7] This solution will be further diluted in the protein precipitation solvent.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Abemaciclib and its metabolites from plasma.[2][3]
-
Aliquot 50 µL of human plasma (blank, calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 450 µL of methanol containing the internal standard (M18-d8). The final concentration of the IS in this solution should be optimized based on the expected analyte concentrations.
-
Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.
-
Allow the samples to stand for 10 minutes at room temperature to complete the precipitation process.
-
Centrifuge the samples at 17,110 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 1: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS conditions that can be adapted and optimized for specific instrumentation.
Liquid Chromatography (LC)
-
LC System: A UHPLC system is recommended for optimal separation and throughput.
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 150 × 2.1 mm, 2.6 µm) is suitable for the separation of Abemaciclib and its metabolites.[2]
-
Mobile Phase A: 10 mM Ammonium bicarbonate in water or 0.2% formic acid in water.[2][8]
-
Mobile Phase B: Methanol or a mixture of methanol and water (9:1, v/v) with the same modifier as Mobile Phase A.[2][8]
-
Gradient Elution: A gradient elution is employed to achieve good separation of the analytes from endogenous plasma components. The gradient should be optimized to ensure M18 is well-resolved.
-
Flow Rate: 0.25–0.5 mL/min.
-
Injection Volume: 4 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.[8]
-
Selected Reaction Monitoring (SRM) Transitions: The mass transitions for M18 and its internal standard M18-d8 need to be optimized by infusing the individual compounds into the mass spectrometer. A representative transition for M18 is m/z 495.2 → 409.2.[7] The transition for M18-d8 would be expected to have a precursor ion of m/z 503.2, assuming eight deuterium atoms replace eight hydrogen atoms, with a similar product ion.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas should be optimized for maximum signal intensity.
Method Validation
A full validation of the bioanalytical method should be performed according to the guidelines of the U.S. Food and Drug Administration (FDA) and/or the European Medicines Agency (EMA).[1] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. For M18, a typical range is 0.2–120 ng/mL.[2][4]
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).
Figure 2: Key parameters for bioanalytical method validation.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters for Abemaciclib Metabolite M18
| Parameter | Value |
| Analyte | Abemaciclib Metabolite M18 |
| Internal Standard | This compound |
| Calibration Range (ng/mL) | 0.2 - 120 |
| Regression Model | Weighted (1/x²) linear least-squares |
| Correlation Coefficient (r²) | > 0.99 |
Data is representative and should be established for each specific assay.[2][7]
Table 2: Summary of Accuracy and Precision Data for Abemaciclib Metabolite M18
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.2 | ≤ 20.0 | ± 20.0 | ≤ 20.0 | ± 20.0 |
| Low QC | 0.6 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Mid QC | 60 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| High QC | 90 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error. Acceptance criteria are based on regulatory guidelines.[7]
Table 3: Stability of Abemaciclib Metabolite M18 in Human Plasma
| Stability Condition | Duration | Temperature | Accuracy (% of Nominal) |
| Bench-top Stability | 4 hours | Room Temp. | 85 - 115 |
| Freeze-Thaw Stability | 3 cycles | -80°C to RT | 85 - 115 |
| Long-term Stability | 90 days | -80°C | 85 - 115 |
| Processed Sample Stability | 24 hours | 4°C | 85 - 115 |
Acceptance criteria are typically that the mean concentration should be within ±15% of the nominal concentration.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Abemaciclib metabolite M18 in human plasma. The use of a stable isotope-labeled internal standard, M18-d8, ensures the accuracy and robustness of the assay. This methodology is suitable for supporting clinical pharmacokinetic studies and therapeutic drug monitoring of Abemaciclib, contributing to a better understanding of its disposition and the role of its active metabolites in the overall therapeutic effect. The validation of this method should be performed in accordance with regulatory guidelines to ensure data quality and integrity.
References
- 1. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abemaciclib M18-d8 Quantification in Tissue
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies for the sample preparation and quantification of Abemaciclib and its metabolite M18, using M18-d8 as an internal standard, in tissue samples for pre-clinical and clinical research.
Introduction
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial for cell cycle progression. Understanding its distribution and concentration in various tissues is vital for assessing its efficacy and safety profile. This document outlines detailed protocols for the extraction and quantification of Abemaciclib and its active metabolite, M18, from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled compound, Abemaciclib M18-d8, is utilized as an internal standard (IS) to ensure accuracy and precision in quantification.
Abemaciclib is metabolized by CYP3A4 into several active metabolites, including N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[1] These metabolites exhibit similar potency to the parent drug and are found in significant amounts in plasma, suggesting they may contribute to the overall clinical activity of Abemaciclib.[1]
Abemaciclib Signaling Pathway
The primary mechanism of action for Abemaciclib involves the inhibition of the Retinoblastoma (Rb) protein phosphorylation, which leads to cell cycle arrest.[2]
Caption: Simplified signaling pathway of Abemaciclib action on the CDK4/6-Rb axis.
Experimental Protocols
Materials and Reagents
-
Abemaciclib, Abemaciclib metabolite M18, and Abemaciclib metabolite M18-d8 (as internal standard) reference standards.
-
Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).
-
Formic acid (FA) and Ammonium bicarbonate.
-
Tissue homogenization buffer (e.g., T-PER™ Tissue Protein Extraction Reagent).
-
Protease inhibitor cocktail.
-
Human and mouse plasma (for matrix-matched calibration standards).
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB®).
-
96-well plates and collection plates.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Abemaciclib, M18, and M18-d8 in a 1:1 (v/v) mixture of acetonitrile and water.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 50% acetonitrile in water to achieve the desired concentrations for calibration curves and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Abemaciclib M18-d8 at an appropriate concentration (e.g., 200 ng/mL) in 50% acetonitrile.
Tissue Sample Homogenization
This protocol is a general guideline and may need optimization based on the specific tissue type.
Caption: Workflow for tissue sample homogenization.
Protocol:
-
Excise and weigh a portion of the frozen tissue (e.g., 50-100 mg).
-
Place the weighed tissue into a homogenization tube containing ceramic beads.
-
Add a pre-determined volume of ice-cold homogenization buffer containing a protease inhibitor cocktail (e.g., 500 µL of buffer for 50 mg of tissue).
-
Homogenize the tissue using a bead beater homogenizer (e.g., FastPrep) for a specified time and speed (e.g., 6.0 m/s for 60 seconds).[3]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[4]
-
Carefully collect the supernatant (tissue homogenate) and transfer it to a clean tube.
-
The resulting homogenate can be stored at -80°C or used immediately for extraction.
Sample Preparation and Extraction
Two common and effective methods for extracting Abemaciclib and its metabolites from tissue homogenates are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
PPT is a rapid and straightforward method for removing proteins from biological samples.[5][6]
Caption: Workflow for protein precipitation extraction.
Protocol:
-
To 50 µL of tissue homogenate, add the internal standard working solution.
-
Add a 3-fold volume of cold acetonitrile (150 µL) to precipitate the proteins.[3]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or 96-well plate.
-
The supernatant can be directly injected or further diluted with water before LC-MS/MS analysis.[3]
SPE provides a cleaner extract by removing more matrix components compared to PPT.[7][8]
Caption: Workflow for solid-phase extraction.
Protocol:
-
Condition an SPE cartridge (e.g., Oasis PRiME HLB®) with 1 mL of methanol followed by 1 mL of water.
-
To a volume of tissue homogenate, add the internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.
-
Elute Abemaciclib, M18, and M18-d8 with a strong solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are example parameters and may require optimization for specific instrumentation.
| Parameter | Recommended Conditions |
| LC Column | C18 or Biphenyl column (e.g., Kinetex C18, 150 × 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | 10 mM Ammonium bicarbonate in water[1] or 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A gradient elution is typically used to separate the analytes from matrix components. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Abemaciclib: 507.3 → 393.2; M18: 495.2 → 409.2; M18-d8: 503.3 → 409.2[9] |
Data Presentation and Performance Characteristics
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Abemaciclib and its metabolites in biological matrices.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Abemaciclib | 1 - 600 | ≥ 0.99 |
| M18 | 0.2 - 120 | ≥ 0.99 |
Data derived from studies on human and mouse plasma, expected to be similar for tissue homogenates after appropriate validation.[1]
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Abemaciclib | LLOQ | 2 | ≤ 20 | 80 - 120 |
| Low | 6 | ≤ 15 | 85 - 115 | |
| Mid | 150 | ≤ 15 | 85 - 115 | |
| High | 450 | ≤ 15 | 85 - 115 | |
| M18 | LLOQ | 0.2 | ≤ 20 | 80 - 120 |
| Low | 0.6 | ≤ 15 | 85 - 115 | |
| Mid | 30 | ≤ 15 | 85 - 115 | |
| High | 90 | ≤ 15 | 85 - 115 |
Acceptance criteria based on regulatory guidelines for bioanalytical method validation.[3][10]
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Abemaciclib | 60 - 80 | 90 - 110 |
| M18 | 55 - 75 | 90 - 110 |
Values are representative and should be determined during method validation for each tissue type.[9]
Conclusion
The protocols described provide a robust framework for the reliable quantification of Abemaciclib and its metabolite M18 in tissue samples using M18-d8 as an internal standard. The choice between protein precipitation and solid-phase extraction will depend on the required sample cleanliness, throughput, and the specific tissue matrix being analyzed. Adherence to these detailed methodologies, coupled with proper method validation, will ensure the generation of high-quality data for pharmacokinetic and pharmacodynamic assessments in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. filtrous.com [filtrous.com]
- 6. agilent.com [agilent.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Abemaciclib and its Active Metabolites, M2 and M20, in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib, and its primary active metabolites, M2 and M20, in human plasma. The protocol has been synthesized from published, validated methods and is intended for researchers, scientists, and drug development professionals.[1][2][3][4][5][6][7] The method utilizes a straightforward protein precipitation extraction procedure and offers a rapid analysis time, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[2][3][4] All validation parameters, including linearity, precision, accuracy, recovery, and matrix effect, are summarized from established research and presented herein.
Introduction
Abemaciclib is an oral inhibitor of CDK4/6, approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2] Abemaciclib is extensively metabolized in the liver, primarily by cytochrome P450 3A4, to form several metabolites.[3][5] The two most significant active metabolites are M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib), which exhibit similar pharmacological activity to the parent drug.[3][5] Given the interindividual variability in drug metabolism and potential for drug-drug interactions, the therapeutic drug monitoring of Abemaciclib and its active metabolites is beneficial for optimizing treatment outcomes and managing toxicity.[3][4][6] This document provides a detailed protocol for a validated LC-MS/MS method to accurately and precisely quantify Abemaciclib, M2, and M20 in human plasma.
Metabolic Pathway of Abemaciclib
Caption: Metabolic conversion of Abemaciclib to its active metabolites M2 and M20.
Experimental Protocol
Materials and Reagents
-
Abemaciclib, M2, and M20 reference standards
-
Abemaciclib-D10 (or other suitable internal standard)[2]
-
Acetonitrile (HPLC grade)[2]
-
Methanol (HPLC grade)[2]
-
Formic acid (AR grade)[2]
-
Ammonium acetate
-
Water (HPLC Grade)[2]
-
Human plasma (sourced from a certified blood bank)[2]
Instrumentation
-
Liquid Chromatograph: A system such as a Shimadzu LC-20AD or Agilent 1290 UHPLC system.[3][5][8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, for instance, a Sciex QTRAP 6500+ or an API 4000 QTrap, equipped with an electrospray ionization (ESI) source.[1][3][5]
-
Chromatographic Column: A C18 column, such as a Waters XTerra MS C18 (50x2.1 mm, 3.5 µm) or a Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm), is recommended.[2][3][5]
Sample Preparation
A protein precipitation method is commonly employed for its simplicity and efficiency.[2][8][9]
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., Abemaciclib-D10 at 200 pg/mL).[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 15,000 rpm for 5 minutes.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[2]
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Setting |
| Column | Waters XTerra MS C18 (50x2.1 mm, 3.5 µm)[3][5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.4 - 0.7 mL/min[2][8] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 25 - 40°C[8][10] |
| Run Time | 3 - 4 minutes[1][2] |
Gradient Elution Example:
| Time (min) | % Mobile Phase B |
| 0.0 | 15 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 15 |
| 4.0 | 15 |
Mass Spectrometric Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the specific instrument |
| IonSpray Voltage | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Abemaciclib | 507.3 | 393.2[2] |
| M2 | 479.3 | 393.2 |
| M20 | 523.3 | 393.2 |
| Abemaciclib-D10 | 517.7 | 393.2[2] |
Note: The specific mass transitions and collision energies should be optimized for the instrument in use.
Experimental Workflow
Caption: Overview of the LC-MS/MS analytical workflow.
Method Validation Summary
The following tables summarize the performance characteristics of similar validated LC-MS/MS methods for Abemaciclib and its metabolites.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Abemaciclib | 2 - 800 | 2 - 40 | > 0.99[3][4][7][11] |
| M2 | 10 - 400 | 10 - 20 | > 0.99[3][4][5][7] |
| M20 | 10 - 600 | 10 - 20 | > 0.99[3][4][5][7] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Abemaciclib | Low, Med, High | < 15% | < 15% | ± 15%[1][8][9][12] |
| M2 | Low, Med, High | < 15% | < 15% | ± 15%[1][4][7] |
| M20 | Low, Med, High | < 15% | < 15% | ± 15%[1][4][7] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Abemaciclib | > 85%[2][10][11] | Minimal with appropriate IS |
| M2 | > 85% | Minimal with appropriate IS |
| M20 | > 85% | Minimal with appropriate IS |
Conclusion
The LC-MS/MS method outlined in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of Abemaciclib and its active metabolites, M2 and M20, in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical research and therapeutic drug monitoring. The validation data summarized from multiple sources demonstrates that the method is accurate, precise, and robust, meeting the requirements of regulatory guidelines for bioanalytical method validation.[3][4][5]
References
- 1. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 7. Therapeutic drug monitoring in breast cancer therapy – LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum | CiNii Research [cir.nii.ac.jp]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation and Quantification of Abemaciclib and its Metabolites in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] It functions by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, which blocks the cell cycle progression from the G1 to the S phase, thereby preventing cancer cell proliferation.[3][4][5] Abemaciclib is extensively metabolized in the liver, primarily by CYP3A4, into several active metabolites.[6] The most significant metabolites in circulation are N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18), all of which exhibit potency comparable to the parent drug.[6][7]
Given the contribution of these active metabolites to the overall clinical activity and the variability in patient drug levels, a robust and reliable bioanalytical method is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[8][9] This application note provides a detailed protocol for the simultaneous chromatographic separation and quantification of abemaciclib and its key metabolites in human plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with deuterated internal standards.
Signaling Pathway of Abemaciclib
The CDK4/6-Rb pathway is a critical regulator of the cell cycle.[5] In cancer cells, this pathway is often dysregulated, leading to uncontrolled proliferation.[3] Abemaciclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of Rb.[4] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. This complex prevents the transcription of genes required for the transition from the G1 to the S phase, effectively causing cell cycle arrest.[4][5]
Caption: Abemaciclib's mechanism of action.
Experimental Protocols
This protocol outlines a validated LC-MS/MS method for the quantification of abemaciclib, M2, M18, and M20 in human plasma. The use of stable isotopically labeled (SIL) internal standards is crucial for correcting analytical variability and ensuring high accuracy and precision.[10]
Materials and Reagents
-
Analytes: Abemaciclib, N-desethylabemaciclib (M2), hydroxy-N-desethylabemaciclib (M18), hydroxyabemaciclib (M20) reference standards.
-
Internal Standards (IS): Abemaciclib-d8, M2-IS, M18-IS, M20-IS (deuterated analogs).[11][12]
-
Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized Water.
-
Reagents: Formic acid, Ammonium bicarbonate or Ammonium acetate.
-
Matrix: Blank human plasma (K2EDTA).
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of abemaciclib and its metabolites in a 1:1 (v/v) mixture of acetonitrile and water. Prepare IS stock solutions similarly. Store at -20°C.[13]
-
Working Solutions: Prepare combined working solutions of analytes and a separate combined working solution for the internal standards by diluting the stock solutions with 50% methanol or acetonitrile. These are used to spike calibration standards and quality control (QC) samples.
-
Calibration Standards and QCs: Prepare calibration standards and QC samples by spiking appropriate amounts of the analyte working solutions into blank human plasma to achieve the desired concentration range (e.g., 1 to 500 ng/mL).[14]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in this application.[2][7][13][15]
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[13]
-
Add the internal standard working solution.
-
Add 200-450 µL of cold acetonitrile or methanol to precipitate plasma proteins.[13][16]
-
Vortex vigorously for 10-30 seconds.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a clean tube or autosampler vial.
-
The supernatant can be injected directly or diluted further with a sample diluent (e.g., 75% methanol with 0.005 mol/L ammonium bicarbonate) before injection.[13]
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the typical LC-MS/MS parameters for the analysis.
Table 1: LC & MS/MS System Parameters
| Parameter | Condition |
|---|---|
| LC System | UHPLC System |
| Column | Reversed-phase C18 or Biphenyl column (e.g., Kinetex, XBridge, Discovery) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Bicarbonate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.4 - 0.7 mL/min |
| Injection Volume | 4 - 5 µL |
| Column Temp. | 25 - 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Mass Transitions (SRM) for Analytes and Internal Standards [12][14]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
|---|---|---|
| Abemaciclib | 507.3 | 393.2 |
| M2 (N-desethylabemaciclib) | 479.2 | 393.2 |
| M20 (hydroxyabemaciclib) | 523.3 | 409.2 |
| M18 (hydroxy-N-desethylabemaciclib) | 495.2 | 409.2 |
| Abemaciclib-d8 (IS) | 515.0 | 393.0 |
| M2-IS | 486.3 | 400.2 |
| M20-IS | 531.3 | 409.2 |
| M18-IS | 503.3 | 409.2 |
Data Presentation and Results
A validated method should demonstrate linearity, accuracy, precision, and selectivity over the defined concentration range.
Table 3: Typical Calibration Curve Parameters
| Analyte | Linear Range | Correlation Coefficient (r²) |
|---|---|---|
| Abemaciclib | 1 - 600 ng/mL[7] | > 0.99 |
| M2 | 0.5 - 300 ng/mL[7] | > 0.99 |
| M20 | 0.5 - 300 ng/mL[7] | > 0.99 |
| M18 | 0.2 - 120 ng/mL[7] | > 0.99 |
Table 4: Representative Accuracy and Precision Data
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|---|
| Abemaciclib | LLOQ, Low, Mid, High | < 15% (≤20% at LLOQ)[14] | < 15% (≤20% at LLOQ)[14] | Within ±15% (±20% at LLOQ)[14] |
| Metabolites | LLOQ, Low, Mid, High | < 15% (≤20% at LLOQ) | < 15% (≤20% at LLOQ) | Within ±15% (±20% at LLOQ) |
Table 5: Representative Recovery and Matrix Effect Data [14]
| Analyte | Mean Extraction Recovery (%) | IS Normalized Matrix Factor |
|---|---|---|
| Abemaciclib | 72.8 | 0.98 |
| M2 | 62.7 | 0.99 |
| M20 | 74.0 | 1.01 |
| M18 | 61.8 | 0.98 |
Experimental Workflow Visualization
The overall bioanalytical process from sample receipt to final data reporting is outlined below.
Caption: Bioanalytical workflow for Abemaciclib.
Conclusion
The LC-MS/MS method detailed in this application note is a robust, sensitive, and specific approach for the simultaneous quantification of abemaciclib and its primary active metabolites (M2, M18, M20) in human plasma.[7][17] The simple protein precipitation sample preparation is efficient and suitable for high-throughput analysis.[16] The use of corresponding deuterated internal standards ensures high accuracy and precision, making this method ideal for supporting clinical pharmacology studies, including therapeutic drug monitoring and pharmacokinetic evaluations, for patients undergoing treatment with Abemaciclib.
References
- 1. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Quantification of abemaciclib and metabolites: evolution of bioanalytical methods supporting a novel oncolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Abemaciclib M18-d8 in Clinical Pharmacology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Abemaciclib M18-d8 in clinical pharmacology studies. Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a key therapeutic agent in the treatment of certain types of breast cancer. Understanding its metabolic fate is crucial for optimizing its clinical use. Abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several active metabolites, including N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[1][2][3] These metabolites exhibit similar potency to the parent drug and contribute to its overall clinical activity.[1][3]
The use of stable isotope-labeled internal standards, such as Abemaciclib M18-d8, is the gold standard for the accurate and precise quantification of analytes in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the bioanalytical methods and protocols for the robust measurement of the Abemaciclib metabolite M18, leveraging its deuterated analogue, M18-d8, as an internal standard.
Data Presentation
The following table summarizes the quantitative data from a validated bioanalytical method for the determination of Abemaciclib and its metabolites in human plasma. The data for metabolite M18 is highlighted.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) | Mean Extraction Recovery (%) |
| Abemaciclib | 1 | 500 | ≤15.0 | ±15.0 | ≤15.0 | ±15.0 | 72.8 |
| M2 | 1 | 500 | ≤15.0 | ±15.0 | ≤15.0 | ±15.0 | 62.7 |
| M20 | 1 | 500 | ≤15.0 | ±15.0 | ≤15.0 | ±15.0 | 74.0 |
| M18 | 1 | 500 | ≤15.0 | ±15.0 | ≤15.0 | ±15.0 | 61.8 |
| M1 | 1 | 500 | ≤15.0 | ±15.0 | ≤15.0 | ±15.0 | 68.0 |
Data sourced from a validated LC-MS/MS methodology for the quantification of abemaciclib and its metabolites in human plasma.[4]
Experimental Protocols
Protocol 1: Quantification of Abemaciclib Metabolite M18 in Human Plasma using UHPLC-MS/MS with Abemaciclib M18-d8 as an Internal Standard
This protocol details the method for the simultaneous quantification of Abemaciclib and its active metabolites, including M18, in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, add 10 µL of the internal standard working solution (containing Abemaciclib M18-d8).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
2. Chromatographic Conditions (UHPLC)
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A suitable reversed-phase column, for example, a Kinetex C18 (150 × 2.1 mm ID, 2.6 μm).[3]
-
Mobile Phase A: 10 mM ammonium bicarbonate in water.[3]
-
Mobile Phase B: Methanol:water (9:1, v/v) with 10 mM ammonium bicarbonate.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
Start with 30% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 30% B and re-equilibrate for 2 minutes.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Source Temperature: 650°C.[5]
-
Selected Reaction Monitoring (SRM) Transitions:
4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte (M18) to the internal standard (M18-d8).
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
The concentration of M18 in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Addressing matrix effects in Abemaciclib M18-d8 LC-MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of Abemaciclib, with a focus on addressing matrix effects using its stable isotope-labeled internal standard, M18-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Abemaciclib?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum). This phenomenon can lead to ion suppression or enhancement, causing inaccurate and irreproducible quantification of Abemaciclib.[1][2][3][4] In bioanalytical methods, endogenous phospholipids from plasma or serum are a common cause of matrix effects.[5]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like Abemaciclib M18-d8 help in addressing matrix effects?
A2: A SIL-IS, such as Abemaciclib M18-d8, is the ideal internal standard for LC-MS/MS analysis. Because it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects.[6][7] By calculating the peak area ratio of the analyte to the SIL-IS, variations in ionization efficiency are normalized, leading to more accurate and precise results.[8][9] The use of a SIL-IS has been shown to reduce the impact of the matrix and improve reproducibility in Abemaciclib assays.[8]
Q3: What are the common sample preparation techniques to minimize matrix effects for Abemaciclib analysis?
A3: The most common techniques are Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is used to precipitate plasma proteins.[8][10] While widely used, it may not effectively remove all matrix components, particularly phospholipids, which can lead to ion suppression.[5][11]
-
Supported Liquid Extraction (SLE): This technique offers a good balance of high recovery and effective removal of matrix components like phospholipids.[11][12] It has been demonstrated to minimize matrix effects for Abemaciclib analysis.[11]
-
Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner extracts compared to PPT. Different SPE sorbents can be used to target the analyte and wash away interfering matrix components.[12]
Improving sample preparation is a highly effective strategy for mitigating ion suppression.[13]
Troubleshooting Guide
Problem 1: I am observing significant ion suppression for Abemaciclib, even with the use of Abemaciclib M18-d8.
This can manifest as low signal intensity, poor sensitivity, and high variability between samples.
| Potential Cause | Troubleshooting Step | Rationale |
| Co-elution with Phospholipids | 1. Optimize Chromatographic Separation: Modify the gradient elution to better separate Abemaciclib from the region where phospholipids typically elute.[1][4] 2. Improve Sample Preparation: Switch from Protein Precipitation to a more rigorous method like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) to more effectively remove phospholipids.[5][11][13] | Phospholipids are a major cause of ion suppression in bioanalysis.[5] Enhancing their removal or chromatographic separation from the analyte is crucial. |
| High Sample Concentration | Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[3] | This reduces the overall load of matrix components entering the mass spectrometer, thereby lessening their impact on the ionization of Abemaciclib. |
| Suboptimal Ion Source Parameters | Optimize MS Source Conditions: Systematically adjust parameters such as source temperature, nebulizer gas, and curtain gas to find the optimal conditions for Abemaciclib ionization in the presence of your sample matrix.[8] | Ionization efficiency is highly dependent on the source conditions. Re-optimization may be necessary when significant matrix effects are present. |
Problem 2: The recovery of Abemaciclib is low or inconsistent.
This can lead to inaccurate quantification, especially at lower concentrations.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction | 1. Evaluate Sample Preparation Method: For liquid-liquid or supported liquid extraction, ensure the pH of the aqueous phase and the choice of organic solvent are optimal for Abemaciclib.[13] 2. Check SPE Protocol: For SPE, verify that the wash steps are not eluting the analyte and that the elution solvent is strong enough for complete recovery. | The physicochemical properties of Abemaciclib dictate the optimal extraction conditions. In one study, SLE demonstrated favorable recovery.[12] |
| Analyte Adsorption | Consider Metal-Free Components: If analyte loss is suspected, especially with issues of poor peak shape, consider using metal-free HPLC columns and tubing.[14] | Certain compounds can chelate with metal surfaces in the LC system, leading to adsorption and sample loss.[14] |
Experimental Protocols & Data
Sample Preparation Method Comparison
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of data from various approaches.
| Method | Analyte | Mean Recovery (%) | IS Normalized Matrix Factor | Reference |
| Protein Precipitation | Abemaciclib | >90% | Not specified, but method showed good precision | [8] |
| Supported Liquid Extraction (SLE) | Abemaciclib | ~90% | Almost no matrix effect observed | [11] |
| Protein Precipitation | Abemaciclib | 111% (indicates ion enhancement) | 1.10 | [15] |
| Protein Precipitation | Abemaciclib M2, M18, M20 | 61.8% - 74.0% | 0.98 - 1.01 | [9] |
Note: A matrix factor of 1 indicates no matrix effect. A value > 1 suggests ion enhancement, and < 1 suggests ion suppression.
Detailed Protocol: Supported Liquid Extraction (SLE)
This protocol is adapted from a published method for Abemaciclib in human serum.[11]
-
Sample Pre-treatment: To a 96-well collection plate, add 280 µL of 1% aqueous ammonia. Add 140 µL of serum sample (containing Abemaciclib and the internal standard Abemaciclib M18-d8).
-
Loading: Mix and load the entire volume onto a 96-well SLE plate. Apply a brief pulse of positive pressure or vacuum to initiate flow and allow the sample to absorb for 5 minutes.
-
Elution: Add 900 µL of methyl tert-butyl ether (MTBE) to the SLE plate and allow it to elute via gravity for approximately 5 minutes into a clean collection plate.
-
Second Elution: Apply a second 900 µL aliquot of MTBE and allow it to elute under gravity.
-
Evaporation: Evaporate the combined eluate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Visualized Workflows
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression issues.
Sample Preparation Workflow Comparison
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. jchr.org [jchr.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Isotopic Interference with Abemaciclib M18-d8
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting potential isotopic interference issues when using Abemaciclib M18-d8 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected signal in our blank samples at the transition for Abemaciclib M18-d8. What could be the cause?
A1: An unexpected signal for Abemaciclib M18-d8 in blank samples, often referred to as "crosstalk" or carryover, can stem from several sources. A primary reason could be carryover from a preceding high-concentration sample. Additionally, contamination of the LC-MS/MS system, including the autosampler, injection port, and column, can lead to persistent background signals. It is also possible, though less common, that the blank matrix itself contains an interfering compound.
Troubleshooting Steps:
-
Inject a series of solvent blanks: This will help determine if the issue is carryover from a previous injection.
-
Clean the injection port and autosampler needle: Follow the manufacturer's recommended cleaning procedures.
-
Flush the LC system and column: Use a strong solvent mixture appropriate for your column to remove potential contaminants.
-
Analyze a different lot of the blank matrix: This will help rule out matrix-specific interference.
Q2: The response of our Abemaciclib M18-d8 internal standard is inconsistent across our sample batch. What could be causing this variability?
A2: Inconsistent internal standard response can be indicative of several issues. Matrix effects, where components in the biological sample suppress or enhance the ionization of the internal standard, are a common cause.[1] Variations in sample preparation, such as inconsistent protein precipitation or extraction recovery, can also lead to variability. Additionally, the stability of the deuterated internal standard in the analytical solvent and processed samples should be considered.[2]
Troubleshooting Steps:
-
Evaluate matrix effects: Prepare a set of post-extraction spiked samples in different lots of blank matrix and compare the response to the internal standard in a neat solution.
-
Review sample preparation procedures: Ensure consistency in all steps, including pipetting, vortexing, and evaporation.
-
Assess internal standard stability: Analyze the stability of Abemaciclib M18-d8 in the final sample solvent over the typical analysis time.
Q3: We suspect potential isotopic back-exchange with our Abemaciclib M18-d8 standard. How can we investigate this?
A3: Deuterium back-exchange, where deuterium atoms on the internal standard are replaced by protons from the solvent, can lead to a decrease in the M18-d8 signal and a corresponding increase in the signal of a lower-mass isotopologue.[2][3] This is more likely to occur if the deuterium labels are on exchangeable sites, such as hydroxyl (-OH) or amine (-NH) groups, and are exposed to protic solvents, especially under acidic or basic conditions.
Troubleshooting Steps:
-
Review the location of the deuterium labels: If the certificate of analysis specifies the positions of the deuterium atoms, confirm they are on stable, non-exchangeable positions (e.g., aromatic or aliphatic carbons).
-
Incubate the internal standard in mobile phase: Prepare a solution of Abemaciclib M18-d8 in your mobile phase and analyze it over time to monitor for any decrease in the parent ion mass or the appearance of lower mass isotopologues.
-
Modify mobile phase pH: If back-exchange is suspected, altering the pH of the mobile phase to be more neutral may help mitigate the issue.
Q4: Could a metabolite of Abemaciclib be causing isobaric interference with our M18-d8 internal standard?
A4: Yes, it is possible for a metabolite of Abemaciclib to cause isobaric interference, meaning the metabolite has the same nominal mass as the M18-d8 internal standard.[4][5][6] Abemaciclib is extensively metabolized, primarily by CYP3A4, to form several metabolites, including M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib).[7][8][9] If a further metabolite is formed that has the same mass as Abemaciclib M18-d8, and it produces a fragment ion with the same mass as the one being monitored for the internal standard, interference will occur.
Troubleshooting Steps:
-
Chromatographic Separation: The most effective way to address isobaric interference is to achieve baseline chromatographic separation between the interfering metabolite and the internal standard. Modify your LC gradient, mobile phase composition, or column chemistry to improve resolution.
-
Select a Different Product Ion: Investigate the fragmentation pattern of both Abemaciclib M18-d8 and the potential interfering metabolite to identify a unique product ion for the internal standard that is not produced by the metabolite.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between isobaric compounds based on their exact mass, providing a definitive way to identify and potentially quantify the interference.
Quantitative Data Summary
The following tables summarize key mass spectrometry parameters for Abemaciclib and its major metabolites. This information is crucial for setting up and troubleshooting LC-MS/MS methods.
Table 1: Mass Transitions for Abemaciclib and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Abemaciclib | 507.3 | 393.2 |
| M2 (N-desethylabemaciclib) | 479.3 | 393.2 |
| M18 (hydroxy-N-desethylabemaciclib) | 495.3 | 411.2 |
| M20 (hydroxyabemaciclib) | 523.3 | 393.2 |
| Abemaciclib M18-d8 | 503.3 | 419.2 |
Note: The exact mass transitions may vary slightly depending on the instrument and source conditions.
Experimental Protocols
Protocol 1: Investigation of Potential Isobaric Interference from Metabolites
Objective: To determine if a metabolite of Abemaciclib is causing isobaric interference with the Abemaciclib M18-d8 internal standard.
Methodology:
-
Sample Preparation:
-
Obtain authentic reference standards for Abemaciclib and its major metabolites (M2, M18, M20).
-
Prepare individual stock solutions of each analyte and the Abemaciclib M18-d8 internal standard in an appropriate solvent (e.g., DMSO or methanol).
-
Spike blank biological matrix (e.g., human plasma) with a known concentration of Abemaciclib.
-
Prepare a separate sample of blank matrix spiked only with the Abemaciclib M18-d8 internal standard.
-
-
LC-MS/MS Analysis:
-
Develop an LC method with a gradient that aims to separate Abemaciclib and its metabolites.
-
Set up the MS/MS method to monitor the transitions for Abemaciclib, its metabolites, and Abemaciclib M18-d8 (refer to Table 1).
-
Inject and analyze the following samples:
-
Blank matrix
-
Blank matrix spiked with Abemaciclib M18-d8 only
-
Blank matrix spiked with Abemaciclib
-
Blank matrix spiked with individual metabolites (if available)
-
-
-
Data Analysis:
-
Examine the chromatograms for the Abemaciclib M18-d8 transition in the sample containing Abemaciclib.
-
If a peak is observed at a different retention time than the internal standard in the "IS only" sample, this indicates the presence of an interfering metabolite.
-
Compare the retention times of the interfering peak with those of the authentic metabolite standards to identify the interfering compound.
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Simplified metabolic pathway of Abemaciclib.
References
- 1. myadlm.org [myadlm.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hydrogen-deuterium exchange coupled to top- and middle-down mass spectrometry reveals histone tail dynamics before and after nucleosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of mass spectrometry parameters for Abemaciclib M18-d8 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of Abemaciclib and its deuterated internal standard, Abemaciclib M18-d8.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for Abemaciclib and its metabolites?
A1: The selection of precursor and product ions is critical for the selective and sensitive detection of Abemaciclib and its metabolites. Based on published literature, the following mass transitions in positive ion mode are commonly used:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Abemaciclib | 507.32 | 393.16 | [1] |
| Abemaciclib-d10 (IS) | 517.66 | 393.16 | [1] |
| Abemaciclib-d8 (IS) | 515.231 | - | [2] |
| M2 (N-desethylabemaciclib) | 479.280 | - | [2] |
| M18 (hydroxy-N-desethylabemaciclib) | - | - | |
| M20 (hydroxyabemaciclib) | - | - |
Note: Specific product ions for Abemaciclib-d8, M2, M18, and M20 were not explicitly detailed in the provided search results but can be determined through standard compound tuning on the mass spectrometer.
Q2: How is Abemaciclib metabolized, and which metabolites are important to monitor?
A2: Abemaciclib is primarily metabolized in the liver by the CYP3A4 enzyme.[3][4] Key active metabolites that contribute to its clinical activity and are often monitored alongside the parent drug include N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[3][5] These metabolites have potencies similar to Abemaciclib.[6]
Q3: What are the recommended starting points for mass spectrometer source parameters?
A3: Optimal source parameters can vary between different mass spectrometer instruments. However, a good starting point for optimization based on published methods for Abemaciclib analysis is as follows:
| Parameter | Typical Value |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Capillary Voltage | 3.5 kV[7] |
| Source Temperature | 150 °C[7] |
| Desolvation Temperature | 450 °C[7] |
| Desolvation Gas Flow | 900 L/Hr[7] |
| Cone Gas Flow | 150 L/Hr[7] |
It is crucial to perform a compound-specific tuning to determine the optimal parameters for your instrument and specific assay.
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Signal for Abemaciclib M18-d8
| Potential Cause | Troubleshooting Step |
| Incorrect Mass Transitions | Verify the precursor and product ions for Abemaciclib M18-d8. Infuse a standard solution of the analyte and perform a product ion scan to identify the most abundant and stable fragment ions. |
| Suboptimal Source Conditions | Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the ion signal for Abemaciclib M18-d8. |
| Sample Preparation Issues | Ensure the sample extraction method (e.g., protein precipitation, liquid-liquid extraction) is efficient for Abemaciclib and its metabolites. Inefficient extraction can lead to low recovery and poor signal.[8] |
| Analyte Instability | Abemaciclib and its metabolites may be susceptible to degradation. Evaluate the stability of the analyte under different storage and processing conditions (e.g., freeze-thaw cycles, benchtop stability).[9] |
Issue 2: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte. To mitigate this, improve the sample cleanup process, adjust the chromatographic gradient to separate the analyte from interfering matrix components, or use a stable isotope-labeled internal standard like Abemaciclib M18-d8. |
| Contamination | Contamination from solvents, vials, or the LC system can introduce interfering peaks. Use high-purity solvents and thoroughly clean the system. |
| Inadequate Chromatographic Separation | Co-elution with other compounds can cause interference. Optimize the analytical column, mobile phase composition, and gradient to achieve better separation of the analyte of interest. |
Issue 3: Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | The pH and organic composition of the mobile phase can significantly impact peak shape. For Abemaciclib, a C18 column with a mobile phase consisting of an ammonium bicarbonate buffer and methanol/acetonitrile is often used.[2] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample. |
| Column Degradation | Over time, the performance of the analytical column can deteriorate. Replace the column with a new one. |
Experimental Protocols
Protocol 1: Mass Spectrometer Tuning and Optimization for Abemaciclib M18-d8
-
Prepare a standard solution of Abemaciclib M18-d8 at a concentration of approximately 100-200 ng/mL in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a Q1 scan in positive ion mode to identify the precursor ion (the [M+H]+ adduct) of Abemaciclib M18-d8.
-
Select the identified precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select the most intense product ion for the MRM transition.
-
Optimize the collision energy for the selected MRM transition to maximize the product ion signal.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the overall signal intensity and stability.
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a general guideline for plasma sample preparation.
-
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard (Abemaciclib M18-d8).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Abemaciclib.
Caption: The mechanism of action of Abemaciclib in inhibiting the CDK4/6 pathway.
References
- 1. jchr.org [jchr.org]
- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Abemaciclib and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists involved in the bioanalysis of Abemaciclib and its metabolites.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental workflow.
Question: I am observing significant matrix effects, particularly ion suppression, for Abemaciclib and its metabolites. How can I mitigate this?
Answer:
Matrix effects, primarily ion suppression, are a common challenge in the bioanalysis of Abemaciclib, especially in plasma samples[1][2]. Here are several strategies to troubleshoot and minimize their impact:
-
Optimize Sample Preparation: A simple protein precipitation with methanol or acetonitrile is a common starting point[3][4][5][6]. However, if significant matrix effects persist, consider a more rigorous sample clean-up technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Employ Stable Isotope Labeled Internal Standards (SIL-IS): The use of deuterated internal standards, such as Abemaciclib-D10, is highly effective in compensating for matrix effects and improving reproducibility[7]. Ensure that the SIL-IS is added to the sample early in the preparation process to account for variability in both extraction and ionization.
-
Chromatographic Separation: Ensure adequate chromatographic separation of the analytes from endogenous matrix components. Modifying the gradient elution profile or testing different stationary phases (e.g., C18, biphenyl) can improve separation and reduce co-elution with interfering substances[2][5].
-
Dilution: Diluting the sample extract before injection can reduce the concentration of matrix components, thereby lessening their impact on ionization[5].
Question: I am struggling with poor recovery of Abemaciclib and its metabolites during sample preparation. What can I do to improve it?
Answer:
Low recovery can be attributed to several factors in the sample preparation process. Here are some troubleshooting steps:
-
Optimize Protein Precipitation: While a simple protein precipitation is often used, the choice of solvent and the ratio of solvent to plasma can impact recovery. Experiment with different organic solvents (e.g., methanol, acetonitrile) and their volumes to find the optimal conditions for precipitating proteins while keeping the analytes in solution[3][4].
-
Evaluate Extraction pH: The pH of the sample and extraction solvent can influence the recovery of Abemaciclib and its metabolites, which have basic properties. Adjusting the pH to ensure the analytes are in a neutral, unionized state can improve their extraction into an organic solvent during LLE.
-
Thorough Vortexing and Centrifugation: Ensure complete protein precipitation and separation by optimizing vortexing time and centrifugation speed and duration[3]. Inadequate mixing can lead to incomplete extraction, and insufficient centrifugation can result in a cloudy supernatant that may interfere with the analysis.
Question: I am observing carryover of Abemaciclib in my LC-MS/MS system. How can I eliminate it?
Answer:
Carryover can be a significant issue, especially for a compound like Abemaciclib. Here are some effective strategies to address it:
-
Optimize the Wash Solution: A common cause of carryover is the autosampler needle wash. A wash solution of 10:40:50:0.1 water/acetone/MeOH/AmOH has been shown to be effective[8]. Experiment with different wash solvent compositions and volumes.
-
Incorporate a Wash Gradient: Adding wash gradients in the LC method after the elution of all analytes can help reduce carryover[3]. Increasing the flow rate during these wash steps can further enhance the cleaning of the column and flow path[3].
-
Divert Flow to Waste: To prevent contamination of the mass spectrometer, divert the LC flow to waste during the initial and final stages of the run when the analytes are not eluting[8].
Question: My assay sensitivity is not sufficient to detect the lower concentrations of some Abemaciclib metabolites. How can I improve it?
Answer:
Achieving a low limit of quantification (LLOQ) is crucial for pharmacokinetic studies. Here are some tips to enhance sensitivity:
-
Optimize Mass Spectrometry Parameters: Fine-tune the MS/MS settings, including source parameters (e.g., temperature, gas flows) and analyte-specific parameters (e.g., declustering potential, collision energy), to maximize the response for each analyte[3][9]. It has been noted that Abemaciclib may have the lowest sensitivity among the analytes, so optimizing for its response can be a good strategy[3].
-
Improve Sample Clean-up: A cleaner sample extract will result in less ion suppression and a better signal-to-noise ratio. Consider more advanced sample preparation techniques if you are currently using a simple protein precipitation.
-
Increase Injection Volume: A larger injection volume can increase the amount of analyte introduced into the system, leading to a stronger signal. However, be mindful that this can also increase matrix effects, so a balance needs to be found.
Frequently Asked Questions (FAQs)
What are the major active metabolites of Abemaciclib that should be quantified in bioanalytical studies?
The major active metabolites of Abemaciclib that are often quantified and contribute to its clinical activity are:
Metabolite M1 (pyridine-3-carboxylic acid metabolite) has been identified but is often found at very low concentrations and is considered inactive, so it is frequently excluded from quantitative analysis[8].
What is a typical sample preparation method for the analysis of Abemaciclib and its metabolites in plasma?
A widely used and straightforward method is protein precipitation[3][4][5][6]. The general workflow is as follows:
-
Add an internal standard working solution to a small volume of plasma (e.g., 50 µL).
-
Precipitate the proteins by adding a larger volume of a cold organic solvent like methanol or acetonitrile (e.g., 450 µL)[3][4].
-
Vortex the mixture thoroughly and allow it to sit for a short period to ensure complete precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system. In some methods, the supernatant is further diluted before injection[3][5].
What are the general LC-MS/MS conditions for the analysis of Abemaciclib and its metabolites?
-
Liquid Chromatography (LC): Reversed-phase chromatography is typically used with a C18 or biphenyl column[2][3][5]. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium bicarbonate or formic acid in water) and an organic component (e.g., methanol or acetonitrile) is common[3][4][5].
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is the standard[3][4]. Detection is performed using selected reaction monitoring (SRM) to ensure selectivity and sensitivity[4][9].
Are there any special handling precautions for Abemaciclib samples?
Yes, Abemaciclib has been shown to be sensitive to light. Therefore, it is recommended to perform sample preparation steps under yellow light to prevent photodegradation[3].
Quantitative Data Summary
The following table summarizes key quantitative data from validated bioanalytical methods for Abemaciclib and its metabolites.
| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Matrix Factor |
| Abemaciclib | 1 - 5 | 93.8 - 107 | 0.6 - 8.2 | 72.8 - 129 | 1.10 |
| M2 (N-desethylabemaciclib) | 0.5 - 5 | 97.5 - 104.2 | 1.2 - 8.2 | 62.7 - 129 | 1.19 |
| M20 (hydroxyabemaciclib) | 0.5 - 1 | 94.7 - 107 | 1.2 - 8.2 | 74.0 - 129 | 1.06 |
| M18 (hydroxy-N-desethylabemaciclib) | 0.2 - 1 | 94.7 - 107 | 1.2 - 8.2 | 61.8 - 129 | 1.20 |
| M1 (pyridine-3-carboxylic acid metabolite) | 1 | 94.7 - 107 | 1.2 - 8.2 | 68.0 - 129 | 0.96 |
Data compiled from multiple sources[3][8][9]. The ranges reflect values reported across different validated methods.
Experimental Protocols & Workflows
Detailed Experimental Protocol: Sample Preparation (Protein Precipitation)
-
Aliquot Sample: Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add Internal Standard: Add 450 µL of the internal standard working solution (containing deuterated analogs of the analytes in methanol) to the plasma sample[3].
-
Precipitate Proteins: Vortex the mixture for 10 seconds to ensure thorough mixing and allow it to stand at room temperature for 10 minutes to facilitate protein precipitation[3].
-
Centrifuge: Centrifuge the samples for 10 minutes at a high speed (e.g., 17,110 x g) at 4°C to pellet the precipitated proteins[3].
-
Transfer Supernatant: Carefully transfer a portion of the clear supernatant (e.g., 18 µL) to a new vial containing a sample diluent (e.g., 1500 µL of 75% methanol with 0.005 mol/L ammonium bicarbonate)[3].
-
Vortex and Inject: Vortex the final diluted sample for 10 seconds and inject a small volume (e.g., 4 µL) into the LC-MS/MS system[3].
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Recovery of Abemaciclib M18-d8 from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Abemaciclib M18-d8 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Abemaciclib M18-d8 and why is it used in bioanalysis?
A1: Abemaciclib M18-d8 is the deuterium-labeled internal standard for the active metabolite of Abemaciclib, M18 (hydroxy-N-desethylabemaciclib).[1][2][3] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard like Abemaciclib M18-d8 is crucial. It is chemically and physically almost identical to the analyte of interest (M18), meaning it behaves similarly during sample extraction, chromatography, and ionization.[4] This allows for the correction of variability in the analytical process, such as extraction losses and matrix effects, leading to more accurate and precise quantification of the analyte.[5]
Q2: Which biological matrices are commonly used for the analysis of Abemaciclib and its metabolites?
A2: The most common biological matrices for the analysis of Abemaciclib and its metabolites are plasma and serum.[6][7] Whole blood and various tissue homogenates are also used in preclinical and clinical studies.[7] The choice of matrix depends on the specific objectives of the study, such as pharmacokinetics, therapeutic drug monitoring, or distribution in tissues.
Q3: What are the most common extraction techniques for Abemaciclib and its internal standards?
A3: The most frequently employed extraction techniques for Abemaciclib and its metabolites from biological matrices are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically acetonitrile or methanol, is added to the sample to precipitate proteins.[6][8]
-
Supported Liquid Extraction (SLE): This technique uses a solid support material to immobilize the aqueous sample, after which an immiscible organic solvent is used to elute the analytes of interest.
-
Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup by utilizing a solid sorbent to retain the analyte, which is then eluted with an appropriate solvent.
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9]
Troubleshooting Guide for Low Recovery of Abemaciclib M18-d8
Low or inconsistent recovery of the internal standard, Abemaciclib M18-d8, can compromise the accuracy and precision of your bioanalytical method. This guide provides a systematic approach to troubleshooting and resolving such issues.
Diagram: Troubleshooting Workflow for Low Recovery
Caption: A stepwise logical workflow to diagnose and resolve issues of low internal standard recovery.
Q&A for Troubleshooting
Q4: My Abemaciclib M18-d8 recovery is consistently low. What should I check first?
A4: Start by verifying the integrity of your internal standard (IS) solution.
-
Concentration and Purity: Ensure the stock and working solutions of Abemaciclib M18-d8 are at the correct concentration and have not degraded. Use a freshly prepared solution from a validated stock if in doubt.
-
Storage Conditions: Verify that the IS has been stored under the recommended conditions (e.g., temperature, light protection) to prevent degradation.
-
Isotopic Purity and Stability: While rare, consider the possibility of isotopic exchange (H-D exchange), especially if the sample is subjected to harsh pH or temperature conditions during processing.[4]
Q5: I've confirmed my internal standard is fine, but the recovery is still low. What's the next step?
A5: The next step is to critically evaluate your extraction procedure. The choice of extraction method and its parameters are critical for efficient recovery.[10]
-
Protein Precipitation:
-
Solvent-to-Plasma Ratio: An insufficient volume of organic solvent may lead to incomplete protein precipitation and trapping of the analyte. A common ratio is 3:1 (v/v) of acetonitrile to plasma.
-
Mixing and Incubation: Ensure thorough vortexing to allow for complete protein precipitation. Inadequate mixing can result in the IS being trapped in the protein pellet.
-
Centrifugation: Sub-optimal centrifugation speed or time may not produce a compact pellet, leading to carryover of precipitated proteins and potential loss of supernatant containing the IS.
-
-
Liquid-Liquid Extraction:
-
Solvent Choice and pH: The choice of organic solvent and the pH of the aqueous phase are crucial. For a basic compound like Abemaciclib, adjusting the sample to a basic pH will ensure it is in its neutral form, facilitating extraction into an organic solvent.
-
Emulsion Formation: Emulsions can form at the interface of the two liquid phases, trapping the analyte and leading to low recovery. Centrifugation can help to break emulsions.
-
-
Solid-Phase Extraction:
-
Sorbent Selection: Ensure the chosen SPE sorbent has the appropriate chemistry (e.g., reversed-phase, ion-exchange) to retain Abemaciclib.
-
Method Optimization: Each step of the SPE process (conditioning, loading, washing, and elution) needs to be optimized. Inadequate washing may leave interferences, while an inappropriate elution solvent will result in incomplete recovery.
-
Q6: Could matrix effects be the cause of my low Abemaciclib M18-d8 recovery?
A6: Yes, matrix effects can significantly impact the recovery and measurement of your internal standard.[11]
-
Ion Suppression/Enhancement: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Abemaciclib M18-d8 in the mass spectrometer source, leading to an apparent low recovery.
-
Differential Matrix Effects: Even with a stable isotope-labeled internal standard, slight differences in chromatographic retention times between the analyte and the IS can lead to them experiencing different degrees of ion suppression, affecting the accuracy of quantification.[12] To mitigate this, ensure co-elution of the analyte and the internal standard.
-
Non-specific Binding: The analyte may bind to proteins or other components in the matrix, preventing its efficient extraction.
Q7: What if I suspect differential recovery between Abemaciclib M18-d8 and the parent analyte?
A7: Differential recovery between the analyte and its deuterated internal standard can occur and is a significant issue.
-
Causes: This can be due to differences in protein binding, solubility in the extraction solvent, or interaction with the extraction sorbent. Although stable isotope-labeled standards are designed to mimic the analyte's behavior, minor differences can be exacerbated by sub-optimal extraction conditions.
-
Troubleshooting:
-
Re-evaluate Extraction Conditions: Optimize pH, solvent composition, and extraction time to ensure both analyte and IS are extracted with the same efficiency.
-
Investigate Matrix Effects: Perform post-extraction addition experiments to determine if the differential recovery is due to matrix effects influencing ionization.
-
Use of an Analog Internal Standard: In some challenging cases, if a stable isotope-labeled standard consistently shows differential recovery, using a structural analog as an internal standard might be considered, although this is less ideal.
-
Data Presentation: Comparison of Extraction Methods
The following tables summarize typical recovery data for Abemaciclib and its deuterated internal standard using different extraction techniques.
Table 1: Protein Precipitation (PPT) Recovery Data
| Analyte | Matrix | Extraction Solvent | Mean Recovery (%) | Reference |
| Abemaciclib | Human Plasma | Acetonitrile | 98.21 | [6] |
| Abemaciclib-D10 | Human Plasma | Acetonitrile | 94.31 | [6] |
Table 2: Supported Liquid Extraction (SLE) Recovery Data
| Analyte | Matrix | Elution Solvent | Mean Recovery (%) | Reference | | :--- | :--- | :--- | :--- | | Abemaciclib | Human Serum | Methyl-tert-butyl ether (MTBE) | 87.7 | |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a validated method for the quantification of Abemaciclib in human plasma.[6]
-
Sample Preparation: To 150 µL of plasma sample in a polypropylene tube, add 10 µL of Abemaciclib M18-d8 working solution.
-
Protein Precipitation: Add 400 µL of acetonitrile.
-
Mixing: Vortex the mixture for approximately 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
Protocol 2: Supported Liquid Extraction (SLE)
This protocol is based on a method for the determination of Abemaciclib in human serum.
-
Sample Pre-treatment: Dilute the serum sample with a buffer to adjust the pH (e.g., 1:1 with 0.5M NH4OH for basic drugs).
-
Loading: Load the pre-treated sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.
-
Elution: Add the elution solvent (e.g., methyl-tert-butyl ether) and allow it to percolate through the sorbent under gravity.
-
Collection: Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE) - General Protocol for Basic Drugs
This is a general protocol that can be adapted for Abemaciclib.[9][13]
-
Sample Preparation: To 250 µL of plasma, add the internal standard solution.
-
pH Adjustment: Add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH above the pKa of Abemaciclib.
-
Extraction: Add an immiscible organic solvent (e.g., a mixture of tert-butyl methyl ether and diethyl ether).
-
Mixing: Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
Protocol 4: Solid-Phase Extraction (SPE) - General Protocol for Basic Drugs
This protocol can be optimized for Abemaciclib using a suitable SPE sorbent (e.g., a mixed-mode cation exchange polymer).
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with a buffer at a pH that ensures Abemaciclib is charged (e.g., acidic buffer).
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water, low percentage of organic solvent) to remove interferences.
-
Elution: Elute Abemaciclib M18-d8 with a solvent that disrupts the interaction with the sorbent (e.g., a mixture of organic solvent and a pH modifier like ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
Mandatory Visualizations
Diagram: Abemaciclib Signaling Pathway
Caption: Inhibition of the CDK4/6-Cyclin D-Rb pathway by Abemaciclib, preventing cell cycle progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-liquid extraction [scioninstruments.com]
- 9. welchlab.com [welchlab.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Internal Standard recoveries dropping after calibration - Chromatography Forum [chromforum.org]
- 12. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Strategies to improve the precision and accuracy of Abemaciclib metabolite assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the precision and accuracy of Abemaciclib metabolite assays. The information is presented in a user-friendly question-and-answer format, addressing common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the major active metabolites of Abemaciclib that should be quantified?
Abemaciclib is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The major circulating active metabolites, which may contribute to the overall clinical activity, are N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[1][2][3] These metabolites have shown potency comparable to the parent drug.[2][3] Therefore, for a comprehensive pharmacokinetic assessment, it is crucial to quantify Abemaciclib along with M2, M18, and M20.[2][3]
Q2: Why is the use of stable isotope-labeled internal standards (SIL-IS) critical for this assay?
Using SIL-IS (like Abemaciclib-d8) for each analyte is crucial for achieving high precision and accuracy.[3][4] SIL-IS have nearly identical chemical properties and chromatographic behavior to the analytes. They co-elute and experience similar ionization effects in the mass spectrometer source. This allows them to effectively compensate for variations in sample preparation (e.g., extraction recovery), matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and reproducible quantification.[3]
Q3: What are the typical concentration ranges observed for Abemaciclib and its metabolites in clinical samples?
The required calibration range for an assay depends on the specific study, but published methods have validated ranges suitable for clinical therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. For instance, a common range for Abemaciclib and its metabolites in human plasma is from 1 ng/mL to 500 ng/mL.[3] Other studies have used ranges such as 5-2000 ng/mL for Abemaciclib and M2, or more specific ranges for each metabolite, like 0.5-300 ng/mL for M2 and M20.[2][4]
Q4: How should sample stability be handled during collection and storage?
Analyte stability is critical for accurate results. Studies have shown that Abemaciclib and its metabolites are generally stable in human plasma under various storage conditions, including multiple freeze-thaw cycles and long-term storage at -80°C.[4][5][6] However, it is imperative to perform and document stability experiments during method validation that mimic the actual conditions of sample handling, storage, and processing in your laboratory.[5][7] For example, bench-top stability, freeze-thaw stability, and autosampler stability should all be confirmed.[8]
Troubleshooting Guide
Q5: I am observing significant carryover, particularly for Abemaciclib. How can this be mitigated?
Carryover is a known issue with Abemaciclib due to its properties.[9][10] To address this:
-
Optimize Wash Solvents: Use a strong needle wash solution. A mixture like 10:40:50:0.1 water/acetone/methanol/ammonium hydroxide has been shown to be effective.[3]
-
Modify LC Gradient: Incorporate a high-organic flush step at the end of each analytical run. Ramping the organic mobile phase to a high percentage and increasing the flow rate can help strip retained compounds from the column.[3][9]
-
Divert Flow: Program the divert valve to send the column effluent to waste during the initial and final portions of the run, ensuring that only the analyte elution window enters the mass spectrometer.[3]
-
Injection Order: Avoid injecting a high concentration sample immediately before a low concentration sample or a blank. If possible, inject blanks after high concentration samples to assess the extent of carryover.
Q6: My assay results show high variability and poor precision. What are the potential causes?
High variability can stem from multiple sources. A systematic approach is needed to identify the cause.
Caption: Troubleshooting logic for inconsistent assay results.
-
Sample Preparation: Inconsistent pipetting, especially of the internal standard or sample plasma, is a common culprit. Ensure pipettes are calibrated and techniques are consistent.
-
Internal Standard: Confirm the internal standard is being added correctly and at a consistent concentration to all samples, calibrators, and QCs. The use of a SIL-IS is highly recommended.[3]
-
Matrix Effects: Plasma composition can vary between lots and patients, causing ion suppression or enhancement. Evaluate matrix factor using multiple sources of plasma during validation. An effective SIL-IS should normalize for this variability.[3]
-
LC Performance: Check for pressure fluctuations, retention time shifts, and poor peak shape, which could indicate column degradation or mobile phase issues.
-
MS Detector: A dirty ion source can lead to unstable instrument response. Regular cleaning and maintenance are essential.
Q7: I am experiencing low extraction recovery. What steps can I take to improve it?
Low recovery means the analyte is not being efficiently transferred from the plasma matrix to the final extract.
-
Review Precipitation Method: Protein precipitation with organic solvents like methanol or acetonitrile is common.[4][5][7] Ensure the ratio of solvent to plasma is optimal (e.g., 9:1 methanol:plasma).[4] Also, check that vortexing is adequate to fully disrupt protein binding and that centrifugation is sufficient to pellet all precipitated protein.
-
Consider Solid-Phase Extraction (SPE): For cleaner extracts and potentially higher, more consistent recoveries, SPE is an excellent alternative to protein precipitation.[11][12] Methods using Oasis PRiME HLB® cartridges have reported recoveries higher than 85%.[11][12]
-
Check pH: The pH of the extraction solution can impact the charge state of Abemaciclib and its metabolites, affecting their solubility and interaction with extraction media. Minor adjustments may improve recovery.
Detailed Experimental Protocols
This section outlines a representative validated LC-MS/MS protocol for the quantification of Abemaciclib and its metabolites in human plasma, synthesized from published methods.[3][4]
1. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of Abemaciclib and its metabolites (M2, M18, M20) and their corresponding stable isotope-labeled internal standards in a suitable organic solvent like DMSO or a mixture of acetonitrile and water (1:1, v/v).[3][4]
-
Working Solutions: Prepare combined working solutions of the analytes and a separate combined working solution for the internal standards by diluting the stock solutions in methanol or acetonitrile/water.[3][4]
-
Calibration and QC Samples: Prepare calibration standards and QC samples by spiking the combined analyte working solutions into blank human plasma (e.g., K2-EDTA plasma) to achieve the desired concentration range. Aliquot and store at -80°C.[4]
2. Sample Preparation: Protein Precipitation This workflow is a common and efficient method for sample clean-up.[4][13]
Caption: A typical protein precipitation workflow for plasma samples.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A reversed-phase C18 column (e.g., XTerra MS C18, 50x2.1 mm, 3.5 µm) is commonly used.[14]
-
Mobile Phase:
-
Gradient Elution: A gradient is typically used to ensure good separation of the metabolites from the parent drug and from endogenous matrix components. A representative run might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and include a high-organic wash step before re-equilibration.[3][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[4]
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated bioanalytical methods.
Table 1: Example Assay Performance Characteristics [3][4][13]
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%Bias) |
| Abemaciclib | 1 - 500 | 1 | ≤ 15.0% | ≤ 15.0% | ± 15.0% |
| M2 | 1 - 500 | 1 | ≤ 15.0% | ≤ 15.0% | ± 15.0% |
| M18 | 1 - 500 | 1 | ≤ 15.0% | ≤ 15.0% | ± 15.0% |
| M20 | 1 - 500 | 1 | ≤ 15.0% | ≤ 15.0% | ± 15.0% |
| LLOQ precision and accuracy acceptance criteria are typically ≤ 20% and ± 20%, respectively.[3] |
Table 2: Representative MRM Transitions for Mass Spectrometry [3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Abemaciclib | 507.3 | 393.2 |
| Abemaciclib-IS (d5) | 512.3 | 393.2 |
| M2 | 479.2 | 393.2 |
| M2-IS (d7) | 486.3 | 400.2 |
| M18 | 495.2 | 409.2 |
| M18-IS (d8) | 503.3 | 409.2 |
| M20 | 523.3 | 409.2 |
| M20-IS (d8) | 531.3 | 409.2 |
Signaling and Metabolic Pathways
Understanding the metabolic pathway of Abemaciclib is fundamental to designing a robust assay.
Caption: Simplified metabolic pathway of Abemaciclib via CYP3A4.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Quantitative LC-MS/MS Method for ...: Ingenta Connect [ingentaconnect.com]
- 14. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Abemaciclib and its Metabolite M18
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methods for the quantification of Abemaciclib and its active metabolite, M18, utilizing the deuterium-labeled internal standard M18-d8. This guide is intended to support the selection of appropriate bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring.
This document outlines and contrasts the performance of a highly sensitive Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method with a more accessible High-Performance Thin-Layer Chromatography (HPTLC) method for the analysis of Abemaciclib. The use of Abemaciclib metabolite M18-d8 as a stable isotope-labeled internal standard in LC-MS/MS methodologies is a key focus, ensuring high accuracy and precision.
Performance Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of a validated UHPLC-MS/MS method for Abemaciclib and its metabolite M18, and a validated HPTLC method for the parent drug, Abemaciclib.
| Parameter | UHPLC-MS/MS Method (Abemaciclib & M18) | HPTLC Method (Abemaciclib) |
| Linearity Range | Abemaciclib: 1 - 600 ng/mLM18: 0.2 - 120 ng/mL[1] | 50 - 400 ng/band[2] |
| Correlation Coefficient (r²) | ≥ 0.996[1] | 0.9995[2] |
| Accuracy | Within ±15% of the nominal concentration[1] | Mean recovery of 100.28%[2] |
| Precision (CV%) | ≤15%[1] | Intra-day and Inter-day %RSD not explicitly stated in the abstract. |
| Lower Limit of Quantification (LLOQ) | Abemaciclib: 1 ng/mLM18: 0.2 ng/mL[1] | 29.70 ng/band[2] |
| Internal Standard | Abemaciclib-d8, M18-d8 (Isotope Labeled) | Not specified in the provided abstract. |
| Sample Matrix | Human and Mouse Plasma[1] | Tablet Dosage Form[2] |
Signaling Pathway of Abemaciclib
Abemaciclib is a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6).[3][4][5] These kinases are critical for the progression of the cell cycle from the G1 to the S phase. By inhibiting CDK4 and CDK6, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the release of the E2F transcription factor and leading to G1 cell cycle arrest.[4][5]
Caption: Mechanism of action of Abemaciclib in the CDK4/6-Rb pathway.
Experimental Workflow for Analytical Method Validation
The validation of a bioanalytical method is a critical process to ensure the reliability and reproducibility of the data. A typical workflow involves several stages, from initial method development to the application of the validated method in routine analysis.
Caption: A generalized workflow for the validation of an analytical method.
Experimental Protocols
UHPLC-MS/MS Method for Abemaciclib and M18 in Plasma
This protocol is based on a published method for the simultaneous quantification of Abemaciclib and its active metabolites.[1]
1. Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution containing Abemaciclib-d8 and M18-d8.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Dilute the supernatant before injection into the UHPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Kinetex C18 column (150 x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: 10 mM ammonium bicarbonate in water.[1]
-
Mobile Phase B: 10 mM ammonium bicarbonate in methanol-water (9:1, v/v).[1]
-
Gradient: A linear gradient elution is employed.
-
Flow Rate: As optimized for the specific system.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Abemaciclib: Specific parent > product ion transition.
-
M18: Specific parent > product ion transition.
-
Abemaciclib-d8: Specific parent > product ion transition.
-
M18-d8: Specific parent > product ion transition.
-
HPTLC Method for Abemaciclib in Tablet Dosage Form
This protocol is based on a published method for the quantification of Abemaciclib in pharmaceutical formulations.[2]
1. Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to a known amount of Abemaciclib and transfer to a volumetric flask.
-
Add a suitable diluent (e.g., methanol), sonicate to dissolve, and dilute to volume.
-
Filter the solution before application.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[2]
-
Mobile Phase: Toluene: Acetone: Methanol: Ammonia (8:2:2:0.1, v/v/v/v).[2]
-
Application: Apply the standard and sample solutions as bands using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Drying: Dry the plate after development.
3. Densitometric Analysis:
-
Detection: Scan the plates densitometrically in absorbance mode at 298 nm.[2]
-
Quantification: Correlate the peak areas of the sample with that of the standard to determine the concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Abemaciclib Quantification: Comparing LC-MS/MS Platforms and Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of Abemaciclib is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comparative overview of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for Abemaciclib analysis, supported by experimental data from published studies. We delve into different sample preparation techniques, chromatographic conditions, and mass spectrometric parameters to help you select the most suitable approach for your research needs.
Performance Comparison of LC-MS/MS Methods
The selection of an LC-MS/MS platform and method for Abemaciclib analysis is often guided by the required sensitivity, throughput, and the specific matrix being analyzed. Below is a summary of performance data from various validated methods, offering a glimpse into the capabilities of different approaches.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation & Online SPE | Solid Phase Extraction (SPE) | Protein Precipitation |
| LC System | HPLC | Not Specified | UHPLC | HPLC | UHPLC |
| MS System | API 4000 QTrap | Not Specified | Not Specified | QDa Mass Detector | Not Specified |
| Linearity Range | 40 - 800 ng/mL[1] | 6.00 - 768.00 pg/mL[2] | 20.0 - 2500 ng/mL[3] | 2 - 400 ng/mL[4][5] | 15 - 3000 ng/mL[6] |
| LLOQ | 40 ng/mL[1] | 6.00 pg/mL[2] | 20.0 ng/mL[3] | 2 ng/mL[4][5] | 15 ng/mL[6] |
| Intra-day Precision (%CV) | Not Reported | 0.39 - 3.68%[2] | ≤ 4.42%[3] | 3.8 - 7.2%[4][5] | Not Reported |
| Inter-day Precision (%CV) | Not Reported | 0.28 - 3.18%[2] | ≤ 4.42%[3] | 3.6 - 7.4%[4][5] | Not Reported |
| Accuracy | Not Reported | 97.33 - 104.27%[2] | ≤ 13.9%[3] | Not Reported | Not Reported |
| Recovery | Not Reported | 97.24 - 99.27%[2] | Not Reported | > 85%[4][5] | Not Reported |
| Internal Standard | Not Specified | Abemaciclib-D10[2] | Abemaciclib-d8[3] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Here are summaries of the experimental protocols from the cited literature.
Method 1: Protein Precipitation with HPLC-MS/MS
This method is suitable for the simultaneous quantification of Abemaciclib and its active metabolites, M2 and M20, along with letrozole.
-
Sample Preparation: A simple protein precipitation step is employed.
-
Liquid Chromatography: Chromatographic separation is achieved using a SIL-20AC XR auto-sampler coupled to LC-20AD UFLC Prominence XR pumps. An XTerra MS C18 column (3.5 µm, 125 Å, 50x2.1 mm) with a Security Guard Cartridge is used.[1]
-
Mass Spectrometry: Detection is performed using an API 4000 QTrap (SCIEX) mass spectrometer.[1]
Method 2: Protein Precipitation with HPLC-ESI-MS/MS
This highly sensitive method is designed for the quantification of Abemaciclib in human plasma.
-
Sample Preparation: Protein precipitation is used for sample cleanup.[2]
-
Liquid Chromatography: A Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm) is used with a mobile phase of Methanol: Acetonitrile (20:80%, v/v, pH: 6.5 adjusted with diluted ammonia solution). The flow rate is 0.7 ml/min, and the total analysis time is 3.0 min.[2]
-
Mass Spectrometry: Mass transitions for Abemaciclib and its internal standard, Abemaciclib-D10, are monitored at m/z 507.32 → 393.16 and 517.66 → 393.16, respectively.[2]
Method 3: Protein Precipitation and Online SPE with UHPLC-MS/MS
This rapid and robust method is intended for therapeutic drug monitoring of Abemaciclib in human serum.
-
Sample Preparation: The method utilizes a protein precipitation step followed by on-line solid phase extraction for semi-automated sample preparation.[3]
-
Liquid Chromatography: Chromatographic separation is achieved using a biphenyl column with an ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Mass Spectrometry: An isotope-labeled internal standard, abemaciclib-d8, is used for quantification.[3]
Method 4: Solid Phase Extraction with HPLC-MS
This method provides a cleaner extract of Abemaciclib and Palbociclib from human plasma.
-
Sample Preparation: Solid phase extraction (SPE) using Oasis PRiME HLB® cartridges is employed for plasma sample preparation, resulting in a recovery of over 85%.[4][5]
-
Liquid Chromatography: A C18 column (4.6 × 50 mm) is used with a gradient elution of ammonium acetate/acetic acid-acetonitrile as the mobile phase.[4][5]
-
Mass Spectrometry: Detection is performed by a mass spectrometer in single ion recording (SIR) mode.[4][5]
Visualizing the Workflow and Mechanism
To better understand the experimental process and the biological context of Abemaciclib, the following diagrams illustrate a typical analytical workflow and the drug's signaling pathway.
Caption: A typical experimental workflow for the quantification of Abemaciclib in plasma using LC-MS/MS.
Caption: The mechanism of action of Abemaciclib in the cell cycle signaling pathway.[7][8][9][10]
Conclusion
The choice of an LC-MS/MS platform and methodology for Abemaciclib analysis will depend on the specific requirements of the study. For high-throughput screening, a simple protein precipitation method followed by a rapid UHPLC separation may be ideal. For studies requiring the utmost sensitivity, methods with lower limits of quantification, potentially employing online SPE for enhanced sample cleanup, should be considered. The data presented in this guide, compiled from various research articles, provides a solid foundation for making an informed decision. Researchers should always validate their chosen method in their own laboratory to ensure it meets the specific demands of their application.
References
- 1. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 10. academic.oup.com [academic.oup.com]
Assessing the Bioequivalence of Abemaciclib Formulations: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the bioequivalence of different drug formulations is a critical step in the pharmaceutical development process. This guide provides a comprehensive comparison of Abemaciclib formulations, with a focus on the bioanalytical methodologies essential for these assessments, including the role of the deuterated internal standard for its active metabolite, M18-d8.
Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] As with any oral therapy, the formulation can significantly impact its pharmacokinetic profile. This guide delves into the comparative bioequivalence of different Abemaciclib formulations and outlines the sophisticated bioanalytical techniques required for their evaluation.
Comparative Bioequivalence of Abemaciclib Formulations
A pivotal study was conducted to evaluate the bioequivalence between Abemaciclib tablet and capsule formulations. The study demonstrated that the tablet formulations are bioequivalent to the capsule formulation, providing flexibility in administration. The key pharmacokinetic parameters, maximal concentration (Cmax) and the area under the plasma concentration-time curve (AUC), were assessed, with the 90% confidence intervals (CIs) for the geometric mean ratios falling within the standard bioequivalence range of 80% to 125%.
| Pharmacokinetic Parameter | Geometric Mean Ratio (Tablet vs. Capsule) | 90% Confidence Interval | Bioequivalence Outcome |
| Cmax | 102.1% | 94.8% - 110.0% | Bioequivalent |
| AUC (0-inf) | 105.5% | 98.7% - 112.8% | Bioequivalent |
Table 1: Summary of Bioequivalence Data for Abemaciclib Tablet vs. Capsule Formulations.
The Role of Active Metabolites in Bioanalysis
Abemaciclib is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several active metabolites.[2] Three of these metabolites, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18), are clinically relevant and contribute to the overall therapeutic effect of the drug.[3] Consequently, a comprehensive bioequivalence assessment necessitates the accurate quantification of not only the parent drug, Abemaciclib, but also these active metabolites in plasma samples.
To ensure the precision and accuracy of these measurements, especially at the low concentrations often encountered in pharmacokinetic studies, stable isotope-labeled internal standards are employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. For the quantification of the M18 metabolite, its deuterated analogue, M18-d8, serves as an ideal internal standard. The use of such internal standards is critical for correcting for variability in sample preparation and instrument response.[4]
Experimental Protocols
The accurate determination of Abemaciclib and its metabolites in biological matrices is paramount for bioequivalence studies. Below is a detailed, representative protocol for a validated LC-MS/MS method for the simultaneous quantification of Abemaciclib, M2, M18, and M20 in human plasma.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a working solution containing the internal standards (e.g., Abemaciclib-d8, M2-d4, M18-d8, M20-d4) to each plasma sample.
-
Protein Precipitation: Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis.
Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for separation.
-
Mobile Phase: A gradient elution is employed using a binary solvent system:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Detection: Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Abemaciclib | 507.3 | 393.2 |
| M2 | 479.3 | 393.2 |
| M18 | 495.3 | 409.2 |
| M20 | 523.3 | 393.2 |
| Abemaciclib-d8 | 515.3 | 393.2 |
| M18-d8 | 503.3 | 417.2 |
Table 2: Example MRM Transitions for Abemaciclib, its Metabolites, and their Deuterated Internal Standards.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Abemaciclib and a typical experimental workflow for a bioequivalence study.
Caption: Abemaciclib's mechanism of action, inhibiting CDK4/6 to prevent Rb phosphorylation.
Caption: Workflow for a typical Abemaciclib bioequivalence study.
References
Head-to-head comparison of protein precipitation and liquid-liquid extraction for Abemaciclib analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal sample preparation method for the analysis of Abemaciclib in biological matrices.
In the realm of bioanalysis, the accuracy and reliability of quantifying therapeutic agents such as Abemaciclib, a key cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, are paramount. The journey from a biological sample to an analytical instrument is critically dependent on the sample preparation technique employed. This guide provides a detailed head-to-head comparison of two of the most common sample preparation methods: protein precipitation (PPT) and liquid-liquid extraction (LLE), with a focus on a modern iteration of LLE, supported liquid extraction (SLE). This comparison is supported by experimental data to aid researchers in making informed decisions for their specific analytical needs.
Executive Summary
Both protein precipitation and liquid-liquid extraction are viable methods for the preparation of samples for Abemaciclib analysis. Protein precipitation is a rapid and straightforward technique, often yielding high recovery rates. However, it may be more susceptible to matrix effects. Supported liquid extraction, a form of liquid-liquid extraction, offers a more targeted cleanup, potentially reducing matrix effects and improving analytical sensitivity, though it may involve a more complex procedure and slightly lower recovery in some cases. The choice between these methods will ultimately depend on the specific requirements of the assay, including the desired level of sensitivity, sample throughput, and the complexity of the biological matrix.
Performance Comparison
The following tables summarize the key performance metrics for protein precipitation and supported liquid extraction in the context of Abemaciclib analysis.
| Performance Metric | Protein Precipitation | Supported Liquid Extraction | Reference |
| Analyte Recovery | 97.24% to 111% | ~88% | [1][2][3] |
| Matrix Effect | Ion enhancement observed (values >100%) | Minimal (Matrix Factor ≈ 1.00) | [2][3] |
| Lower Limit of Quantification (LLOQ) | As low as 6.0 pg/mL | 20 ng/mL | [1][3] |
| Precision (%CV) | < 15% | < 15% | [1][3] |
| Accuracy (%Bias) | Within ± 15% | Within ± 15% | [1][3] |
Experimental Methodologies
Protein Precipitation Protocol
This protocol is a widely used method for the extraction of Abemaciclib from human plasma.
Materials:
-
Human plasma sample
-
Acetonitrile (ACN) as the precipitation solvent
-
Internal Standard (IS) solution (e.g., Abemaciclib-d8)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 50 µL of the plasma sample, add the internal standard solution.
-
Add 450 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 10 seconds.
-
Allow the sample to stand for 10 minutes at room temperature to ensure complete protein precipitation.
-
Vortex the sample again for 10 seconds.
-
Centrifuge the sample at 17,110 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube.
-
The supernatant can then be further diluted or directly injected into the LC-MS/MS system for analysis.[2]
Supported Liquid Extraction (SLE) Protocol
This protocol details a modern approach to liquid-liquid extraction for Abemaciclib from human serum.
Materials:
-
Human serum sample
-
Supported Liquid Extraction (SLE) 96-well plate
-
Methyl-tert-butyl ether (MTBE) as the elution solvent
-
Internal Standard (IS) solution (e.g., Fluconazole)
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Pre-treat the serum sample with an internal standard.
-
Load the sample onto the SLE plate and allow it to absorb for a few minutes.
-
Apply a low vacuum to initiate the flow.
-
Add MTBE to the wells to elute the analyte.
-
Collect the eluate in a clean collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.[3]
Visualizing the Workflows and Mechanism of Action
To further clarify the experimental processes and the therapeutic context of Abemaciclib, the following diagrams have been generated.
References
Evaluating Anticoagulant Choices for Abemaciclib Metabolite Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integrity of pharmacokinetic and pharmacodynamic data for therapeutic agents like Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is critically dependent on pre-analytical variables. One of the most crucial of these is the choice of anticoagulant used during blood sample collection. The stability of Abemaciclib and its active metabolites, M2 (N-desethylabemaciclib), M18 (hydroxy-N-desethylabemaciclib), and M20 (hydroxyabemaciclib), can be influenced by the anticoagulant, potentially leading to inaccurate quantification and misinterpretation of clinical data.
This guide provides a comparative overview of the impact of common anticoagulants on the stability of Abemaciclib and its metabolites, supported by a review of existing bioanalytical methodologies and general principles of sample stability.
Comparison of Common Anticoagulants for Abemaciclib Analysis
| Anticoagulant | Primary Mechanism of Action | Reported Use in Abemaciclib Bioanalysis | Potential Advantages | Potential Disadvantages | Recommendation |
| K2EDTA (Dipotassium Ethylenediaminetetraacetic Acid) | Chelates calcium ions (Ca²⁺), preventing the coagulation cascade. | Frequently used in validated LC-MS/MS methods for Abemaciclib and its metabolites.[1] | - Well-established for preserving cellular components. - Generally good for maintaining the stability of many small molecule drugs. - Consistent performance reported in Abemaciclib bioanalytical assays.[1] | - Can chelate other divalent cations, potentially affecting certain enzymatic assays (less of a concern for LC-MS/MS). - May alter cell morphology if not mixed properly. | Recommended |
| Sodium Heparin / Lithium Heparin | Potentiates the activity of antithrombin III, which inhibits thrombin and other coagulation proteases. | Not commonly reported for Abemaciclib bioanalysis. | - Does not significantly chelate calcium. - Plasma can be used for a wider range of clinical chemistry tests. | - Can interfere with PCR-based assays. - Potential for binding to certain drugs, which may affect quantification. - The effect on Abemaciclib and its metabolites is not well-documented. | Use with Caution / Requires Validation |
| Sodium Citrate | Binds calcium ions (Ca²⁺), preventing coagulation. The anticoagulant effect is reversible. | Not commonly reported for Abemaciclib bioanalysis. | - Commonly used for coagulation studies. | - Liquid form causes sample dilution, requiring correction. - Can interfere with certain biochemical assays. - The stability of Abemaciclib and its metabolites in citrate is not established. | Not Recommended for Pharmacokinetic Studies |
Experimental Protocol: Evaluation of Anticoagulant Tube Impact on Abemaciclib Metabolite Stability
To rigorously determine the optimal anticoagulant for Abemaciclib and its metabolites, a validation study should be performed. The following protocol outlines a general procedure for such an evaluation.
Objective: To assess the stability of Abemaciclib and its major metabolites (M2, M18, M20) in human whole blood collected in K2EDTA, Sodium Heparin, and Sodium Citrate tubes at different storage conditions.
Materials:
-
Abemaciclib, M2, M18, and M20 analytical standards
-
Human whole blood from healthy volunteers
-
K2EDTA, Sodium Heparin, and Sodium Citrate blood collection tubes
-
Refrigerated centrifuge
-
Calibrated pipettes
-
Polypropylene storage tubes
-
Validated LC-MS/MS method for the quantification of Abemaciclib and its metabolites[2][3]
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood from consenting healthy donors directly into K2EDTA, Sodium Heparin, and Sodium Citrate tubes.
-
Pool the blood for each anticoagulant type to ensure homogeneity.
-
Spike the pooled blood with known concentrations of Abemaciclib and its metabolites (e.g., at low, medium, and high quality control levels).
-
-
Time-Point Evaluation:
-
Immediately after spiking (T=0), process a set of aliquots from each anticoagulant pool to obtain plasma. This will serve as the baseline concentration.
-
Store the remaining whole blood tubes under various conditions to simulate clinical trial sample handling:
-
Room temperature (e.g., 2-4 hours)
-
Refrigerated temperature (2-8°C) (e.g., 24 hours)
-
-
At specified time points (e.g., 2h, 4h at room temperature; 24h at 2-8°C), process aliquots to obtain plasma.
-
-
Sample Processing:
-
Centrifuge the blood collection tubes according to the manufacturer's instructions (typically 1500-2000 x g for 10-15 minutes at 4°C).
-
Carefully aspirate the plasma and transfer it to labeled polypropylene tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each analyte at each time point and storage condition for each anticoagulant.
-
Compare the concentrations at each time point to the baseline (T=0) concentration.
-
Stability is considered acceptable if the mean concentration at a given time point is within ±15% of the baseline concentration.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of Abemaciclib's mechanism and the experimental design for stability testing, the following diagrams are provided.
Caption: Abemaciclib's mechanism of action in the CDK4/6 signaling pathway.
Caption: Experimental workflow for evaluating anticoagulant tube impact.
References
- 1. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Abemaciclib Metabolite M18-d8
Researchers and drug development professionals handling Abemaciclib metabolite M18-d8 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a deuterated metabolite of the cytotoxic drug Abemaciclib, this compound requires management as hazardous chemical waste. The following guidelines provide essential safety and logistical information for its proper disposal.
Abemaciclib and its metabolites are classified as cytotoxic, meaning they are toxic to cells.[1][2] Consequently, any materials that come into contact with this compound, including unused compounds, contaminated personal protective equipment (PPE), and laboratory consumables, must be segregated and disposed of as cytotoxic waste.[3][4] The recommended method for the final disposal of cytotoxic waste is high-temperature incineration conducted by a licensed hazardous material disposal company.[1][2][5]
Quantitative Data Summary for Disposal
| Parameter | Guideline | Citation |
| Waste Classification | Cytotoxic, Hazardous Chemical Waste | [1][2][4] |
| Primary Disposal Method | High-Temperature Incineration | [1][2] |
| Waste Segregation | Mandatory | [3][4] |
| Labeling Requirement | "Cytotoxic Waste" or equivalent hazard symbol | [3][4] |
| Container Type | Leak-proof, puncture-resistant, clearly labeled | [1][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe handling and disposal of this compound and associated contaminated materials in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the compound or its waste, personnel must wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation at the Source:
-
Immediately upon generation, all waste contaminated with this compound must be segregated from non-hazardous waste streams.[4]
-
This includes:
-
Unused or expired this compound.
-
Contaminated consumables such as vials, pipette tips, and culture plates.
-
Contaminated sharps like needles and syringes.
-
All used PPE, including gloves, gowns, and masks.[3]
-
3. Use of Designated Cytotoxic Waste Containers:
-
Solid Waste: Place all non-sharp, solid waste contaminated with the metabolite into a designated, leak-proof container lined with a distinctive plastic bag (often purple or yellow with a cytotoxic symbol) and clearly labeled "Cytotoxic Waste".[3][4]
-
Sharps Waste: Dispose of all contaminated sharps in a puncture-resistant sharps container that is also clearly labeled for cytotoxic waste.[1][3]
-
Liquid Waste: While direct sewer disposal is prohibited, small amounts of treated and neutralized waste may be permissible in some jurisdictions, but this is not recommended for cytotoxic compounds.[6] It is best practice to collect liquid waste in a sealed, leak-proof container, clearly labeled as "Cytotoxic Liquid Waste," for collection by a specialized waste management service.
4. Temporary Storage:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
This storage area should be well-ventilated and have secondary containment to manage any potential spills.
5. Final Disposal:
-
Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal company.
-
Ensure the waste is transported in compliance with all local and national regulations for hazardous materials.
-
The final disposal should be through high-temperature incineration to ensure the complete destruction of the cytotoxic compound.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Abemaciclib metabolite M18-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Abemaciclib metabolite M18-d8. As a deuterated metabolite of Abemaciclib, a CDK inhibitor with antitumor activity, it should be handled with the same precautions as a cytotoxic agent.[1][2] Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic compounds is the consistent and correct use of Personal Protective Equipment (PPE).[3] Workers should be thoroughly trained in the proper selection and use of PPE.[4]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested gloves (e.g., nitrile), with the outer glove cuff covering the gown sleeve.[4][5] | Provides a primary barrier against skin contact and absorption. Double-gloving offers additional protection. |
| Gown | Disposable, fluid-resistant, long-sleeved gown made from materials tested for use with chemotherapy drugs.[3][6] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[3][4][7] | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A surgical mask is required to prevent microbial contamination of sterile fields.[4] For tasks with a risk of aerosol generation (e.g., cleaning spills, weighing powder), a fit-tested N95 respirator is recommended.[3][6] | Minimizes the risk of inhaling airborne particles. |
| Additional PPE | Cap and shoe covers.[4] | Recommended for comprehensive protection in a sterile preparation environment. |
Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk.
2.1. Preparation and Handling Area
-
All handling of this compound should be conducted within a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator, to minimize environmental contamination and worker exposure.[6]
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner.
2.2. Step-by-Step Handling Procedure
-
Donning PPE: Before entering the designated handling area, don all required PPE as specified in Table 1.
-
Preparation:
-
Verify the integrity of the compound's packaging.[4]
-
If reconstitution is required, use appropriate solvents and techniques to avoid splashing or aerosol generation.
-
-
During Handling:
-
Wash hands thoroughly before and after handling the medication.[8]
-
Avoid touching surfaces outside of the designated handling area with gloved hands.
-
Do not eat, drink, or apply cosmetics in the handling area.
-
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. Dispose of all single-use PPE as cytotoxic waste.
Spill Management Plan
Prompt and correct management of spills is critical to prevent wider contamination.
3.1. Immediate Actions
-
Alert others: Immediately notify personnel in the vicinity and restrict access to the spill area.[3]
-
Don PPE: If not already wearing it, don the appropriate PPE, including double gloves, a gown, eye protection, and an N95 respirator.[3]
3.2. Spill Cleanup Procedure
-
Containment: Use a cytotoxic spill kit to absorb the spill.[3]
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in a designated cytotoxic waste container.[3]
-
Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a detergent solution (soap and water).[3]
-
Disposal: Dispose of all cleaning materials as cytotoxic waste.[3]
Caption: Workflow for managing a cytotoxic chemical spill.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste.
-
Waste Segregation: Use clearly labeled, leak-proof, and puncture-resistant containers specifically for cytotoxic waste.
-
Contaminated Materials: This includes unused product, empty vials, used PPE, and any materials used for cleaning spills.[9]
-
Disposal Method: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[10] Do not dispose of this material in standard trash or down the drain.[8]
Storage
-
Store this compound at the recommended temperature, typically -20°C or -80°C for long-term storage, in a sealed container away from moisture and light.[1]
-
Keep the compound in its original, clearly labeled container.[8]
-
Store in a secure location with restricted access.
-
Keep out of reach of children and pets.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. gerpac.eu [gerpac.eu]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. massgeneral.org [massgeneral.org]
- 9. s3.pgkb.org [s3.pgkb.org]
- 10. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
